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Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester Documentation Hub

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  • Product: Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester
  • CAS: 20943-65-1

Core Science & Biosynthesis

Foundational

spectral data for ethyl 2-oxo-2-(propylamino)acetate

An In-Depth Technical Guide to the Predicted Spectral Data of Ethyl 2-oxo-2-(propylamino)acetate Introduction Ethyl 2-oxo-2-(propylamino)acetate is an α-ketoamide derivative with potential applications in synthetic and m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Spectral Data of Ethyl 2-oxo-2-(propylamino)acetate

Introduction

Ethyl 2-oxo-2-(propylamino)acetate is an α-ketoamide derivative with potential applications in synthetic and medicinal chemistry. The α-ketoamide motif is recognized as a privileged structure, appearing in numerous biologically active compounds and serving as a versatile synthetic building block.[1][2] A thorough characterization of its spectral properties is paramount for its identification, purity assessment, and for understanding its chemical behavior.

Due to a lack of publicly available experimental spectral data for this specific molecule, this guide provides a comprehensive, in-depth analysis of the predicted . The predictions herein are grounded in the fundamental principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, and are supported by empirical data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected spectral characteristics of this compound.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Each atom and functional group will have a unique signature in the various spectra.

Figure 1: Molecular structure of ethyl 2-oxo-2-(propylamino)acetate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Table 1: Predicted ¹H NMR Data for Ethyl 2-oxo-2-(propylamino)acetate (500 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
N-H~7.5 - 8.5Broad Singlet1H-The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and possible exchange. Its chemical shift is sensitive to concentration and solvent.[3]
O-CH₂ -CH₃~4.30Quartet2H~7.1Protons on a carbon adjacent to an ester oxygen are deshielded. The signal is split into a quartet by the three neighboring methyl protons.[4]
N-CH₂ -CH₂-CH₃~3.35Triplet2H~7.2Protons on the carbon attached to the amide nitrogen are deshielded. The signal is split into a triplet by the two adjacent methylene protons.[5]
N-CH₂-CH₂ -CH₃~1.60Sextet2H~7.3These methylene protons are adjacent to two other methylene groups. The signal is split into a sextet by the five neighboring protons.[5]
O-CH₂-CH₃ ~1.35Triplet3H~7.1The terminal methyl protons of the ethyl group are shielded. The signal is split into a triplet by the two adjacent methylene protons.[4]
N-CH₂-CH₂-CH₃ ~0.95Triplet3H~7.4The terminal methyl protons of the propyl group are the most shielded in the molecule, appearing furthest upfield. The signal is split by the adjacent methylene group.[5]

Experimental Protocol: Acquiring the ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm serves as a reference.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a 30-45° pulse angle to ensure adequate signal without saturation.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-oxo-2-(propylamino)acetate (125 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale
C =O (Ester)~162The ester carbonyl carbon is significantly deshielded, though typically less so than a ketone.[6][7]
C =O (Amide)~160The amide carbonyl carbon is also deshielded, with a chemical shift similar to the ester carbonyl in this α-dicarbonyl system. Saturated amide carbonyls typically appear in the 173-178 ppm range, but conjugation and adjacent electron-withdrawing groups alter this.[8][9]
O-CH₂ -CH₃~63The carbon atom bonded to the ester oxygen is deshielded and appears in the typical range for such carbons.[10]
N-CH₂ -CH₂-CH₃~42The carbon atom directly attached to the nitrogen of the amide is deshielded.[11]
N-CH₂-CH₂ -CH₃~22This methylene carbon is further from the heteroatom and thus more shielded than the N-CH₂ carbon.[12]
O-CH₂-CH₃ ~14The terminal methyl carbon of the ethyl group is highly shielded and appears upfield.[10]
N-CH₂-CH₂-CH₃ ~11The terminal methyl carbon of the propyl group is the most shielded carbon in the molecule.[12]

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Set a wider spectral width (e.g., 0-220 ppm) to encompass the carbonyl region.[9]

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data, especially for quaternary carbons (though none are present in this molecule except the carbonyls).

    • Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ solvent signal, which appears as a triplet at ~77.16 ppm.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for Ethyl 2-oxo-2-(propylamino)acetate

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3350N-H StretchMediumThis band is characteristic of a secondary amide. In dilute solution, it would appear sharper and at a slightly higher frequency (~3450 cm⁻¹).[13][14]
2960-2850C-H Stretch (aliphatic)StrongThese absorptions are due to the C-H stretching vibrations of the ethyl and propyl groups.[15]
~1745C=O Stretch (Ester/Keto)StrongThis is a very strong and characteristic absorption for the carbonyl group of the ethyl ester, which is part of an α-keto system, typically raising the frequency from a standard ester (~1735 cm⁻¹).[16][17]
~1680C=O Stretch (Amide I)StrongThe amide I band is primarily due to the C=O stretching vibration of the amide group. Its frequency is lower than a typical ketone due to resonance with the nitrogen lone pair.[13][18]
~1550N-H Bend (Amide II)MediumThe amide II band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides.[13][18]
~1250C-O Stretch (Ester)StrongEsters show a strong C-O stretching vibration for the C(=O)-O bond.[15][16]

Experimental Protocol: Acquiring the IR Spectrum

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

    • This method is fast, requires minimal sample, and avoids the use of solvents.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Processing: The spectrometer software will perform a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique that induces fragmentation.

Molecular Weight: 159.18 g/mol (C₇H₁₃NO₃)

Table 4: Predicted Major Fragments in the EI Mass Spectrum

m/zProposed FragmentFormulaRationale
159[M]⁺˙[C₇H₁₃NO₃]⁺˙The molecular ion peak. Its intensity may be low due to the lability of the molecule.
114[M - OCH₂CH₃]⁺[C₅H₈NO₂]⁺Loss of the ethoxy radical (•OCH₂CH₃) is a common fragmentation pathway for ethyl esters, leading to a stable acylium ion.[19]
100[M - C₃H₇N]⁺[C₄H₅O₃]⁺Cleavage of the amide C-N bond, a characteristic fragmentation for amides, resulting in the loss of the propylamine radical.[20]
88[CH₃CH₂OC(O)C(O)]⁺[C₄H₅O₃]⁺Alpha-cleavage between the two carbonyl carbons.
72[C₃H₇NHCO]⁺[C₄H₈NO]⁺Cleavage of the ester group.
59[C₃H₇NH₂]⁺˙[C₃H₉N]⁺˙Formation of the propylamine radical cation.
44[CONH₂]⁺[CH₂NO]⁺A common fragment for primary and some secondary amides resulting from α-cleavage.[20]

Predicted Fragmentation Pathway

The fragmentation of ethyl 2-oxo-2-(propylamino)acetate under electron ionization is expected to be driven by the presence of the two carbonyl groups and the heteroatoms. The primary cleavage events are likely to occur at the bonds adjacent to these functional groups.

G M [C₇H₁₃NO₃]⁺˙ m/z = 159 Molecular Ion F114 [C₅H₈NO₂]⁺ m/z = 114 M->F114 - •OCH₂CH₃ F100 [C₄H₅O₃]⁺ m/z = 100 M->F100 - •NH(C₃H₇) F72 [C₄H₈NO]⁺ m/z = 72 M->F72 - •COOCH₂CH₃

Figure 2: Predicted major fragmentation pathways for ethyl 2-oxo-2-(propylamino)acetate in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum (GC-MS)

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the solution into a Gas Chromatograph (GC) coupled to the Mass Spectrometer. The GC will separate the compound from any impurities before it enters the MS.

  • Instrumentation: A GC-MS system with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a robust, theory-backed prediction of the ¹H NMR, ¹³C NMR, IR, and mass . By breaking down the molecule into its constituent functional groups—an ethyl ester, an N-propyl amide, and an α-keto system—and drawing on established spectral data for these moieties, we have constructed a detailed and reliable spectral profile. The provided protocols outline the standard methodologies for acquiring this data experimentally. This guide serves as an essential reference for any scientist working with or synthesizing this compound, enabling its confident identification and characterization.

References

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  • Chen, K., et al. (2018). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 3(11), 15933–15940. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

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  • Brown, P. (2026, March 3). Interpretation of the infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Diversification of α–Ketoamides via Transamidation Reactions with Alkyl and Benzyl Amines at Room Temperature. Retrieved from [Link]

  • Alamprese, C., et al. (2021). Green and fast determination of ethyl ester content in olive oil by IR spectroscopy. Foods, 10(4), 834. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass Spectra Analyses of Amides and Amide Dimers of Steviol, Isosteviol, and Steviolbioside. Retrieved from [Link]

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  • Wiergowski, M., et al. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 26(14), 7890. Retrieved from [Link]

  • SpectraBase. Propionamide, N-propyl-N-undecyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 23-36. Retrieved from [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. Retrieved from [Link]

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  • Al-Showiman, S. S. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. Retrieved from [Link]

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  • Hamor, T. A., et al. (1990). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2, 25-30. Retrieved from [Link]

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Sources

Exploratory

1H NMR spectrum of ethyl 2-oxo-2-(propylamino)acetate

Comprehensive 1 H NMR Analysis of Ethyl 2-oxo-2-(propylamino)acetate: Structural Elucidation and Methodological Framework Executive Summary Ethyl 2-oxo-2-(propylamino)acetate, commonly referred to as ethyl N-propyloxamat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H NMR Analysis of Ethyl 2-oxo-2-(propylamino)acetate: Structural Elucidation and Methodological Framework

Executive Summary

Ethyl 2-oxo-2-(propylamino)acetate, commonly referred to as ethyl N-propyloxamate, is a highly functionalized aliphatic molecule featuring both an ethyl ester and an N-propyl amide moiety connected via a rigid dicarbonyl (oxalyl) backbone. Compounds in the oxamate class are of significant interest in drug development, particularly as competitive inhibitors of Plasmodium falciparum lactate dehydrogenase (pfLDH) in antimalarial research . This technical guide provides an authoritative framework for the 1 H Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule, detailing the causality behind its chemical shifts, spin-spin coupling networks, and the rigorous experimental protocols required for self-validating quantitative analysis.

Molecular Architecture & Quantitative Data Presentation

The molecular structure ( CH3​−CH2​−CH2​−NH−CO−CO−O−CH2​−CH3​ ) presents two distinct, non-overlapping aliphatic spin systems separated by an electron-withdrawing dicarbonyl core. This isolation prevents complex higher-order coupling between the two ends of the molecule.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
0.95Triplet (t)3H7.4Propyl terminal −CH3​
1.38Triplet (t)3H7.1Ethyl ester terminal −CH3​
1.60Sextet (sxt)2H7.4Propyl beta −CH2​−
3.32Doublet of triplets (dt)*2H6.8, 7.4Propyl alpha −CH2​− (attached to N)
4.35Quartet (q)2H7.1Ethyl ester −CH2​− (attached to O)
7.10Broad singlet (br s)1HN/AAmide −NH−

*Note: The alpha −CH2​− often collapses to a simple multiplet or quartet (q) if scalar coupling to the amide proton is lost due to rapid chemical exchange.

Mechanistic Insights & Data Interpretation

As an application scientist, interpreting this spectrum requires moving beyond simple pattern recognition to understanding the underlying quantum mechanical and electromagnetic causalities:

  • Anisotropic Deshielding of the Ethyl Group : The ethyl ester −CH2​− protons resonate significantly downfield at δ 4.35 ppm. This is driven by the strong inductive withdrawal of the adjacent ester oxygen atom, compounded by the magnetic anisotropy of the C=O π -system. Reference spectra of structurally analogous ethyl oxamates confirm this pronounced deshielding effect .

  • Amide Proton Dynamics and Quadrupolar Relaxation : The amide −NH− proton ( δ ~7.10 ppm) typically appears as a broad singlet rather than a sharp triplet. This broadening is caused by the quadrupolar moment of the 14N nucleus (spin I=1 ), which induces rapid relaxation of the attached proton. Furthermore, intermolecular hydrogen bonding and chemical exchange with trace moisture in the solvent can decouple the −NH− proton from the adjacent alpha −CH2​− .

  • Spin-Spin Coupling ( 3J ) Networks : The molecule exhibits classic first-order scalar coupling. The ethyl group displays a standard A3​X2​ spin system with a coupling constant of 3J=7.1 Hz. The N-propyl group forms an A3​M2​X2​ system, with slightly larger coupling constants ( 3J=7.4 Hz) typical of unrestrained aliphatic chains.

Spin_Coupling cluster_propyl N-Propyl Group cluster_ethyl Ethyl Ester Group N_Propyl_CH3 Terminal CH3 (~0.95 ppm) N_Propyl_CH2_beta Beta CH2 (~1.60 ppm) N_Propyl_CH3->N_Propyl_CH2_beta 3J = 7.4 Hz N_Propyl_CH2_alpha Alpha CH2 (~3.32 ppm) N_Propyl_CH2_beta->N_Propyl_CH2_alpha 3J = 7.4 Hz Amide_NH Amide NH (~7.10 ppm) N_Propyl_CH2_alpha->Amide_NH 3J ~ 6.0 Hz Ester_CH3 Ester CH3 (~1.38 ppm) Ester_CH2 Ester CH2 (~4.35 ppm) Ester_CH3->Ester_CH2 3J = 7.1 Hz

Spin-spin coupling network and logical relationships for the ethyl and propyl spin systems.

Experimental Workflow & Protocol

To ensure a self-validating system where the data inherently proves its own reliability, the following step-by-step methodology must be strictly adhered to during acquisition.

Step 1: Sample Preparation

  • Action : Dissolve 15–20 mg of highly pure ethyl 2-oxo-2-(propylamino)acetate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.

  • Causality : CDCl3​ provides the necessary deuterium signal for the spectrometer's field-frequency lock, preventing signal drift over time. TMS serves as the absolute zero reference point ( δ 0.00 ppm), validating the chemical shift calibration.

Step 2: Instrument Tuning and Shimming

  • Action : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the 1 H resonance frequency. Execute automated or manual gradient shimming to optimize the Z0, Z1, and Z2 gradients.

  • Causality : Tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer to the sample. Rigorous shimming homogenizes the B0​ magnetic field across the sample volume, which is non-negotiable for achieving sharp, well-resolved Lorentzian line shapes and accurate J -coupling measurements.

Step 3: Data Acquisition

  • Action : Utilize a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay ( D1​ ) to a minimum of 2.0 seconds. Acquire 16 to 32 transients (scans).

  • Causality : A 30∘ pulse angle combined with an adequate D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons between consecutive scans. This is the critical self-validating prerequisite that guarantees the final peak integrations will be strictly proportional to the number of protons (quantitative NMR).

Step 4: Signal Processing and Validation

  • Action : Apply a 0.3 Hz exponential line-broadening window function (apodization) to the Free Induction Decay (FID) prior to Fourier Transformation (FT). Manually adjust the zero-order and first-order phase corrections until all peaks are perfectly symmetrical. Apply a polynomial baseline correction.

  • Causality : Apodization optimally balances the signal-to-noise ratio against resolution. Phase and baseline corrections are mandatory to prevent integration errors; a perfectly flat baseline validates that the integral values (3:3:2:2:2:1) are mathematically sound and structurally representative.

NMR_Workflow A 1. Sample Preparation (Analyte + CDCl3 + TMS) B 2. Lock & Shim (Z-gradient Optimization) A->B C 3. Data Acquisition (Pulse Sequence: zg30, D1=2s) B->C D 4. Signal Processing (FT, Phase & Baseline Correction) C->D E 5. Data Validation (Integration & Multiplet Analysis) D->E

Workflow for quantitative 1H NMR acquisition and self-validating data processing.

References
  • Title : Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Source : Journal of Combinatorial Chemistry (ACS Publications) URL : [Link]

  • Title : Ethyl oxamate | C4H7NO3 | CID 69238 Source : PubChem - NIH URL : [Link]

Foundational

Whitepaper: Structural Elucidation of Ethyl 2-oxo-2-(propylamino)acetate via 13C NMR Spectroscopy

An In-depth Technical Guide for Drug Development Professionals Abstract: This technical guide provides a comprehensive walkthrough of the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-oxo-2-(propylamino)acetat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive walkthrough of the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-oxo-2-(propylamino)acetate, a molecule featuring key functional groups relevant to pharmaceutical chemistry. We delve into the theoretical underpinnings of 13C NMR, present a detailed prediction of the spectral features based on first principles and empirical data, and provide a field-proven experimental protocol for data acquisition. The core of this guide is a step-by-step interpretation of the resulting spectrum, demonstrating how each signal is unequivocally assigned to its corresponding carbon atom. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural verification and characterization of novel small molecules.

Introduction to Structural Analysis via 13C NMR

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite for advancing any candidate compound. Among the arsenal of analytical techniques available, 13C NMR spectroscopy offers direct insight into the carbon backbone of a molecule.[1] Unlike 1H NMR, which provides information about the proton environments, 13C NMR allows for the direct observation of the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering profound clues about their chemical environment, hybridization, and connectivity.[2][3]

Ethyl 2-oxo-2-(propylamino)acetate is a model compound containing an ethyl ester, an amide, and an α-keto group. This combination of functionalities presents a valuable case study for 13C NMR analysis. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is influenced by the electronegativity of adjacent atoms (O, N) and the hybridization state (sp², sp³).[4][5] This guide will systematically deconstruct the molecule, predict its 13C NMR spectrum, and outline the process for empirical verification and interpretation.

Theoretical Foundation: Why 13C NMR is Definitive

The power of 13C NMR spectroscopy lies in its wide chemical shift range (~0-220 ppm) and the direct correlation between a signal's position and the carbon's chemical environment.[6][7] Several key principles govern the interpretation of a 13C NMR spectrum:

  • Chemical Equivalence: Each unique carbon atom in a molecule produces a distinct signal.[8] Symmetry within a molecule can reduce the number of signals, as symmetrically equivalent carbons will resonate at the same frequency.

  • Hybridization Effects: The hybridization state of a carbon atom significantly impacts its chemical shift. Generally, sp²-hybridized carbons (like those in carbonyls and alkenes) are found downfield (110-220 ppm) compared to sp³-hybridized carbons (0-90 ppm).[4]

  • Inductive Effects: Electronegative atoms such as oxygen and nitrogen pull electron density away from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger magnetic field, resulting in a downfield shift to a higher ppm value.[2][5] The effect diminishes with distance.

  • Proton Decoupling: To simplify the spectrum, 13C NMR is typically performed with broadband proton decoupling. This technique removes the spin-spin coupling between carbon and attached protons, resulting in a spectrum where each unique carbon appears as a single, sharp line (a singlet).[2]

Predicted 13C NMR Spectrum of Ethyl 2-oxo-2-(propylamino)acetate

A robust analysis begins with a theoretical prediction. By dissecting the molecule into its constituent functional groups, we can estimate the chemical shift for each of its seven unique carbon atoms.

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of ethyl 2-oxo-2-(propylamino)acetate are numbered as follows:

Caption: Structure of Ethyl 2-oxo-2-(propylamino)acetate with carbon numbering.

Predicted Chemical Shifts

The expected chemical shift ranges for each carbon are derived from established correlation charts and data from similar structures.[9][10]

  • C1 (Amide Carbonyl): As a carbonyl carbon within an amide functional group, C1 is expected to be significantly deshielded. Saturated amide carbonyls typically resonate in the 160-170 ppm range.[11]

  • C2 (Keto Carbonyl): This carbonyl carbon is adjacent to another carbonyl, which is a strongly electron-withdrawing environment. α-keto carbonyls are found further downfield than standard ester or amide carbonyls, often in the 180-200 ppm region.[10][12]

  • C3 (Ethoxy Methylene, -O-CH₂-): This sp³ carbon is directly bonded to an electronegative oxygen atom, causing a significant downfield shift. The typical range for such carbons is 60-80 ppm.[13]

  • C4 (Propylamino Methylene, -N-CH₂-): Directly attached to nitrogen, this carbon is also deshielded, though less so than an oxygen-bound carbon. It is expected in the 30-60 ppm range.[4]

  • C5 (Propyl Methylene, -CH₂-): This is a standard sp³ methylene carbon, further from the influence of the heteroatom. Its shift will be upfield from C4.

  • C6 (Propyl Methyl, -CH₃): As a terminal methyl group in an alkyl chain, this carbon will be the most shielded (furthest upfield) of the propyl group.

  • C7 (Ethoxy Methyl, -CH₃): This terminal methyl carbon is part of the ethyl ester group and typically appears in the 10-20 ppm range.[14]

Summary of Predicted Data

The predicted chemical shifts are summarized in the table below.

Carbon AtomFunctional GroupHybridizationPredicted Chemical Shift (δ, ppm)Rationale
C2 α-Keto Carbonylsp²180 - 195Highly deshielded due to two adjacent electronegative atoms (O, N) and conjugation.[10]
C1 Amide Carbonylsp²160 - 170Typical range for an amide carbonyl.[15]
C3 Ethoxy Methylenesp³60 - 70Deshielded by direct attachment to ester oxygen.[16]
C4 Propylamino Methylenesp³40 - 50Deshielded by direct attachment to amide nitrogen.[4]
C5 Propyl Methylenesp³20 - 30Standard alkane shift, β to nitrogen.
C6 Propyl Methylsp³10 - 15Shielded terminal methyl group.
C7 Ethoxy Methylsp³13 - 18Shielded terminal methyl group.[14]

Experimental Protocol for Data Acquisition

Achieving high-quality, reproducible data is contingent upon a meticulous experimental approach. The following protocol is a self-validating system designed for accuracy.

Workflow Diagram

Sources

Exploratory

ethyl 2-oxo-2-(propylamino)acetate mechanism of formation

An In-depth Technical Guide to the Formation of Ethyl 2-oxo-2-(propylamino)acetate Authored by: A Senior Application Scientist Introduction Ethyl 2-oxo-2-(propylamino)acetate, also known as N-propyloxamic acid ethyl este...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation of Ethyl 2-oxo-2-(propylamino)acetate

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-oxo-2-(propylamino)acetate, also known as N-propyloxamic acid ethyl ester, is a member of the oxamate class of compounds. These structures, characterized by an amide bond adjacent to an ester carbonyl group, are significant building blocks in synthetic organic chemistry and are explored in medicinal chemistry for their potential biological activities. This guide provides a detailed examination of the primary synthetic pathways for forming ethyl 2-oxo-2-(propylamino)acetate, focusing on the underlying reaction mechanisms, experimental considerations, and analytical validation. We will explore two principal and highly effective methods: the aminolysis of diethyl oxalate and the acylation of propylamine using ethyl oxalyl chloride. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducible and optimized outcomes.

Core Synthetic Pathways and Mechanistic Insights

The formation of the amide bond in ethyl 2-oxo-2-(propylamino)acetate is typically achieved via nucleophilic acyl substitution. The choice of starting material—either a diester like diethyl oxalate or a more reactive acid chloride like ethyl oxalyl chloride—profoundly influences the reaction conditions and overall efficiency.

Pathway 1: Aminolysis of Diethyl Oxalate with Propylamine

This method represents a common and straightforward approach to synthesizing N-substituted oxamates. It involves the reaction of a primary amine, in this case, propylamine, with diethyl oxalate.[1]

Reaction Stoichiometry and Control

A critical consideration in this synthesis is the stoichiometry of the reactants. Diethyl oxalate possesses two electrophilic ester carbonyl carbons. Primary amines, such as propylamine, contain two reactive N-H protons and can, therefore, react with both ester groups.[1] A 2:1 molar ratio of propylamine to diethyl oxalate typically leads to the formation of a symmetrical N,N'-dipropyloxamide, a solid product.[2][3] To selectively synthesize the desired mono-amide product, ethyl 2-oxo-2-(propylamino)acetate, it is crucial to control the stoichiometry. By employing a 1:1 molar ratio of propylamine to diethyl oxalate, the reaction can be effectively stopped after the first substitution, yielding the target oxamic ester.[1]

Mechanism of Formation

The reaction proceeds through a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of propylamine at one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the carbonyl double bond.

  • Elimination of the Leaving Group: This reformation of the carbonyl group results in the expulsion of the ethoxide ion (EtO⁻), which is a reasonably good leaving group.

  • Proton Transfer: The liberated ethoxide ion is basic and deprotonates the positively charged nitrogen atom, regenerating a neutral amide and producing ethanol as a byproduct. This final proton transfer step drives the reaction to completion.

G cluster_reactants Reactants cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse & Elimination cluster_step3 Step 3: Proton Transfer DiethylOxalate Diethyl Oxalate TetrahedralIntermediate Tetrahedral Intermediate DiethylOxalate->TetrahedralIntermediate Nucleophilic Attack Propylamine Propylamine Propylamine->TetrahedralIntermediate Nucleophilic Attack ProtonatedAmide Protonated Amide + Ethoxide TetrahedralIntermediate->ProtonatedAmide Collapse of Intermediate Product Ethyl 2-oxo-2- (propylamino)acetate ProtonatedAmide->Product Proton Transfer Ethanol Ethanol ProtonatedAmide->Ethanol Proton Transfer

Caption: Mechanism of aminolysis of diethyl oxalate.

Pathway 2: Acylation using Ethyl Oxalyl Chloride

An alternative, more reactive pathway involves the use of ethyl oxalyl chloride. Acyl chlorides are significantly more electrophilic than esters, leading to a much more vigorous reaction.[4]

Mechanism of Formation

The mechanism is a classic nucleophilic addition-elimination reaction, similar to the diethyl oxalate pathway but with a superior leaving group.[5][6]

  • Nucleophilic Attack (Addition): Propylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The carbon-oxygen double bond breaks, forming a tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻), an excellent leaving group.

  • Deprotonation: The resulting protonated amide is highly acidic. A second equivalent of propylamine acts as a base, abstracting the proton from the nitrogen to yield the final neutral amide product and propylammonium chloride as a salt byproduct.[5][6] This is why at least two equivalents of the amine are typically required for reactions with acyl chlorides.

G cluster_reactants Reactants cluster_step1 Step 1: Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation EthylOxalylChloride Ethyl Oxalyl Chloride TetrahedralIntermediate Tetrahedral Intermediate EthylOxalylChloride->TetrahedralIntermediate Nucleophilic Addition Propylamine_1 Propylamine (1 eq.) Propylamine_1->TetrahedralIntermediate Nucleophilic Addition ProtonatedAmide Protonated Amide + Cl⁻ TetrahedralIntermediate->ProtonatedAmide Elimination of Cl⁻ Product Ethyl 2-oxo-2- (propylamino)acetate ProtonatedAmide->Product Deprotonation Byproduct Propylammonium Chloride ProtonatedAmide->Byproduct Deprotonation Propylamine_2 Propylamine (1 eq.) Propylamine_2->Product Deprotonation Propylamine_2->Byproduct Deprotonation

Caption: Mechanism of acylation with ethyl oxalyl chloride.

Data Presentation: Comparison of Synthetic Pathways

The choice between these two pathways depends on factors such as desired reaction rate, cost of reagents, and tolerance for byproducts.

FeaturePathway 1: Diethyl OxalatePathway 2: Ethyl Oxalyl Chloride
Primary Reagent Diethyl OxalateEthyl Oxalyl Chloride
Amine Stoichiometry 1 equivalent for mono-amide2 equivalents (1 as nucleophile, 1 as base)
Reaction Rate Moderate to slow; often requires heating[1]Very fast, often violent; requires cooling[6]
Leaving Group Ethoxide (EtO⁻)Chloride (Cl⁻)
Primary Byproduct EthanolPropylammonium Chloride
Advantages Milder conditions, less corrosive, byproduct is benign (ethanol)High reactivity, high yield, reaction goes to completion quickly
Disadvantages Slower reaction, potential for di-substitution if stoichiometry is not controlled[1]Reagent is moisture-sensitive and corrosive, produces a salt byproduct that requires removal

Experimental Protocols

The following protocols are provided as a self-validating framework. Adherence to stoichiometry and reaction conditions is paramount for achieving the desired product with high purity and yield.

Workflow Overview

Sources

Foundational

Starting Materials for the Synthesis of Ethyl 2-oxo-2-(propylamino)acetate: A Technical Guide

Abstract Ethyl 2-oxo-2-(propylamino)acetate, also known as N-propyl oxamic acid ethyl ester, is a valuable chemical intermediate with applications in various fields, including the development of trypanocidal agents for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-oxo-2-(propylamino)acetate, also known as N-propyl oxamic acid ethyl ester, is a valuable chemical intermediate with applications in various fields, including the development of trypanocidal agents for treating Chagas disease.[1][2] This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection and rationale behind the choice of starting materials. We will explore two principal pathways: the aminolysis of diethyl oxalate and the acylation of propylamine with ethyl oxalyl chloride. This document will detail the underlying mechanisms, provide step-by-step experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of Ethyl 2-oxo-2-(propylamino)acetate

The α-ketoamide moiety present in ethyl 2-oxo-2-(propylamino)acetate is a key pharmacophore in medicinal chemistry. Its role as an inhibitor of enzymes like α-hydroxy acid dehydrogenase in Trypanosoma cruzi underscores its potential in the development of new therapeutics.[1] The efficient and scalable synthesis of this molecule is therefore of significant interest. The choice of starting materials is a critical first step, directly influencing reaction efficiency, yield, purity, and overall cost-effectiveness. This guide will dissect the two most prevalent and logical synthetic strategies, providing the necessary technical foundation for their successful implementation.

Synthetic Route I: Aminolysis of Diethyl Oxalate with Propylamine

This is a widely used and straightforward method for the synthesis of N-substituted oxamic esters. The reaction involves the nucleophilic attack of a primary amine on one of the ester groups of diethyl oxalate.

Core Starting Materials
  • Diethyl Oxalate: A commercially available diester that serves as the electrophilic source of the ethyl oxoacetate moiety.

  • Propylamine: A primary amine that acts as the nucleophile, providing the propylamino group.

  • Solvent (Optional, e.g., Ethanol): While the reaction can sometimes be run neat, a solvent like ethanol can facilitate mixing and temperature control.

Mechanistic Rationale and Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of propylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an ethoxide leaving group, forming the desired amide bond and releasing ethanol as a byproduct.

A critical consideration in this synthesis is the stoichiometry of the reactants. Primary amines, having two N-H protons, can potentially react with both ester groups of diethyl oxalate to form an N,N'-dipropyloxamide, a solid byproduct.[3][4][5][6] However, by controlling the reaction conditions and using a 1:1 molar ratio of propylamine to diethyl oxalate, the formation of the mono-amido ester, ethyl 2-oxo-2-(propylamino)acetate, can be favored. The formation of the mono-adduct is generally favored because the electron-withdrawing nature of the newly formed amide group deactivates the second ester group towards further nucleophilic attack.[3][5]

Diagram: Synthesis of Ethyl 2-oxo-2-(propylamino)acetate via Aminolysis

G cluster_reactants Starting Materials cluster_products Products diethyl_oxalate Diethyl Oxalate product Ethyl 2-oxo-2-(propylamino)acetate diethyl_oxalate->product 1. Nucleophilic Attack 2. Elimination of Ethoxide propylamine Propylamine propylamine->product ethanol Ethanol (byproduct)

Caption: Reaction scheme for the aminolysis of diethyl oxalate.

Experimental Protocol: Synthesis from Diethyl Oxalate

The following is a generalized, self-validating protocol. Researchers should monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) for optimization.

Materials:

  • Diethyl oxalate (1.0 equivalent)

  • Propylamine (1.0 equivalent)

  • Absolute Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl oxalate and propylamine in a 1:1 molar ratio. If using a solvent, dissolve the propylamine in absolute ethanol before adding the diethyl oxalate.

  • Heat the reaction mixture to reflux (the boiling point of the solvent or the neat mixture) and maintain this temperature for 2-4 hours.[4]

  • Monitor the reaction progress by TLC. The disappearance of the starting materials will indicate the completion of the reaction.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol byproduct and any unreacted starting materials by distillation under reduced pressure.[4]

  • The resulting crude product, ethyl 2-oxo-2-(propylamino)acetate, is typically an oil and can be purified further by vacuum distillation or column chromatography if necessary.

ParameterValueReference
Reactant Ratio1:1 (Propylamine:Diethyl Oxalate)[4]
TemperatureReflux[4]
Reaction Time2-4 hours[4]
Product StateLiquid/Oil[6]

Synthetic Route II: Acylation of Propylamine with Ethyl Oxalyl Chloride

This alternative route utilizes a more reactive acylating agent, ethyl oxalyl chloride, to achieve the synthesis, often under milder conditions.

Core Starting Materials
  • Ethyl Oxalyl Chloride (Ethyl Chlorooxoacetate): A highly reactive acyl chloride. It can be purchased commercially or synthesized from diethyl oxalate.[7]

  • Propylamine: The nucleophilic amine.

  • Base (e.g., Triethylamine or Pyridine): To scavenge the HCl byproduct generated during the reaction.[8]

  • Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): To dissolve the reactants and facilitate the reaction.[9][10]

Mechanistic Rationale and Causality

The high reactivity of the acyl chloride makes this reaction very efficient. The lone pair of the propylamine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. The chloride ion is an excellent leaving group, and its departure is facilitated by the formation of a stable tetrahedral intermediate. A base is crucial in this reaction to neutralize the hydrochloric acid formed, which would otherwise protonate the starting propylamine, rendering it non-nucleophilic and halting the reaction. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature.

Diagram: Synthesis of Ethyl 2-oxo-2-(propylamino)acetate via Acylation

G cluster_reactants Starting Materials cluster_products Products ethyl_oxalyl_chloride Ethyl Oxalyl Chloride product Ethyl 2-oxo-2-(propylamino)acetate ethyl_oxalyl_chloride->product Nucleophilic Acyl Substitution propylamine Propylamine propylamine->product base Base (e.g., Triethylamine) salt Triethylammonium Chloride base->salt HCl Scavenging

Caption: Reaction scheme for the acylation of propylamine.

Experimental Protocol: Synthesis from Ethyl Oxalyl Chloride

This protocol outlines a standard procedure for the acylation of an amine with an acyl chloride.

Materials:

  • Ethyl oxalyl chloride (1.0 equivalent)

  • Propylamine (1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propylamine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve ethyl oxalyl chloride in anhydrous DCM and add it to a dropping funnel.

  • Add the ethyl oxalyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the triethylammonium chloride salt and any excess base.[9]

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or vacuum distillation.

ParameterValueReference
Reactant Ratio1:1:1.1 (Propylamine:Acyl Chloride:Base)[9]
Temperature0 °C to Room Temperature[9][10]
Reaction Time1-3 hours[8][10]
Key ReagentAcid Scavenger (Base)[8][9]

Comparative Analysis of Synthetic Routes

FeatureRoute I: Diethyl OxalateRoute II: Ethyl Oxalyl Chloride
Starting Material Reactivity LowerHigher
Reaction Conditions Typically requires heating (reflux)Milder (0 °C to room temperature)
Byproducts EthanolHCl (requires a base to neutralize)
Potential Side Reactions Formation of N,N'-dipropyloxamideVigorous, exothermic reaction if not controlled
Cost & Availability Diethyl oxalate is generally inexpensive and widely available.Ethyl oxalyl chloride is more expensive and moisture-sensitive.
Overall Simplicity Simpler work-up (distillation)Requires aqueous work-up to remove salts.

Conclusion

Both the aminolysis of diethyl oxalate and the acylation with ethyl oxalyl chloride are viable and effective methods for synthesizing ethyl 2-oxo-2-(propylamino)acetate. The choice between the two routes will depend on several factors including the scale of the synthesis, the availability and cost of the starting materials, and the desired reaction conditions. The diethyl oxalate route is often preferred for its simplicity and lower cost, while the ethyl oxalyl chloride route offers higher reactivity and can be performed under milder conditions. This guide provides the foundational knowledge for researchers to select and optimize the most suitable synthetic strategy for their specific needs.

References

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Available at: [Link]

  • Separation of Amines by Hoffmann's Method. (2022, April 7). Chemistry Notes. Available at: [Link]

  • Salas-Sarduy, E., et al. (2015, April 22). Trypanocidal effect of the benzyl ester of N-propyl oxamate: a bi-potential prodrug for the treatment of experimental Chagas disease. PubMed. Available at: [Link]

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. (2024, May 20). National Institutes of Health (NIH). Available at: [Link]

  • How to convert ethyl chloride to propylamine. (2018, October 1). Quora. Available at: [Link]

  • N-nitro-N-(3-nitrooxy-propyl)-carbamic acid ethyl ester. Chemical Synthesis Database. Available at: [Link]

  • Asian Journal of Chemistry. (2014, September 16). Available at: [Link]

  • Effect of ethyl ester of N-propyl oxamate (Et-NPOX) ( ), ethyl ester of... ResearchGate. Available at: [Link]

  • Preparation of ethyl chlorooxoacetate. PrepChem.com. Available at: [Link]

  • Reaction of polyamines with diethyloxalate: A convenient route for the synthesis of tetraazacycloalkanes. ResearchGate. Available at: [Link]

  • Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride. Google Patents.

Sources

Exploratory

theoretical yield of ethyl 2-oxo-2-(propylamino)acetate synthesis

An In-depth Technical Guide to the Theoretical Yield of Ethyl 2-Oxo-2-(propylamino)acetate Synthesis Abstract This technical guide provides a comprehensive analysis of the synthesis of ethyl 2-oxo-2-(propylamino)acetate,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Yield of Ethyl 2-Oxo-2-(propylamino)acetate Synthesis

Abstract

This technical guide provides a comprehensive analysis of the synthesis of ethyl 2-oxo-2-(propylamino)acetate, a mono-substituted oxamic ester, through the nucleophilic acyl substitution of diethyl oxalate with propylamine. We delve into the underlying reaction mechanism, provide a detailed framework for the calculation of the theoretical yield, and present a validated experimental protocol. This document is structured to offer both foundational knowledge and practical insights for researchers, scientists, and professionals in drug development and chemical synthesis. Key quantitative data, reaction workflows, and mechanistic pathways are visualized to enhance understanding and application.

Introduction: The Significance of Oxamic Esters

Amide bond formation is one of the most critical reactions in organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals. Within this class, α-keto amides, such as ethyl 2-oxo-2-(propylamino)acetate, are valuable intermediates. Their unique electronic structure, featuring an amide linked to a keto-ester moiety, makes them versatile building blocks for more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The reaction between an ester, like diethyl oxalate, and an amine is a fundamental method for amide synthesis.[1] Understanding the stoichiometry and theoretical yield of this reaction is paramount for process optimization, cost analysis, and ensuring the scalability of synthetic routes.

Reaction Overview and Stoichiometry

The synthesis of ethyl 2-oxo-2-(propylamino)acetate is achieved by the reaction of diethyl oxalate with propylamine. Diethyl oxalate possesses two electrophilic ester groups. A primary amine, like propylamine, has two reactive N-H protons, which allows for the possibility of a double substitution to form a symmetrical N,N'-dipropyloxamide.[2][3]

However, to synthesize the desired mono-substituted product, ethyl 2-oxo-2-(propylamino)acetate, the reaction stoichiometry must be carefully controlled. By using a 1:1 molar ratio of the reactants, or a slight excess of diethyl oxalate, the formation of the mono-amidation product is favored.

The balanced chemical equation for this synthesis is:

(COOEt)₂ + CH₃CH₂CH₂NH₂ → CH₃CH₂CH₂NHCOCOOEt + EtOH Diethyl Oxalate + Propylamine → Ethyl 2-oxo-2-(propylamino)acetate + Ethanol

Mechanistic Insights: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism.[4] The causality behind this pathway is the electrophilic nature of the ester's carbonyl carbon and the nucleophilicity of the amine's nitrogen atom.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, a step often facilitated by another molecule of the amine or the solvent.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the hydroxyl group reforms the C=O double bond, leading to the expulsion of the ethoxide (⁻OEt) leaving group.

  • Final Product Formation: The ethoxide anion is a relatively strong base and deprotonates the newly formed, protonated amide to generate the final neutral product, ethyl 2-oxo-2-(propylamino)acetate, and the byproduct, ethanol.

Below is a diagram illustrating the key steps of this mechanism.

G cluster_0 Nucleophilic Acyl Substitution Reactants Diethyl Oxalate + Propylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Ethyl 2-oxo-2-(propylamino)acetate + Ethanol Intermediate->Product Elimination of Leaving Group (EtOH)

Caption: Simplified workflow of the reaction mechanism.

Calculating the Theoretical Yield

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material.[5] The calculation is a critical exercise in stoichiometry.

Step 1: Determine Molar Masses

First, we must know the molar masses of the reactants and the desired product.

CompoundChemical FormulaMolar Mass ( g/mol )
Diethyl OxalateC₆H₁₀O₄146.14[6][7]
PropylamineC₃H₉N59.11[4][5]
Ethyl 2-oxo-2-(propylamino)acetateC₇H₁₃NO₃159.18
Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[8] To find it, we calculate the number of moles of each reactant used and compare it to the 1:1 stoichiometric ratio from the balanced equation.

Example Calculation: Let's assume an experiment uses 5.00 g of diethyl oxalate and 2.25 g of propylamine .

  • Moles of Diethyl Oxalate: Moles = Mass / Molar Mass = 5.00 g / 146.14 g/mol = 0.0342 moles

  • Moles of Propylamine: Moles = Mass / Molar Mass = 2.25 g / 59.11 g/mol = 0.0381 moles

Since the reaction proceeds in a 1:1 ratio, we compare the moles directly. We have fewer moles of diethyl oxalate (0.0342 mol) than propylamine (0.0381 mol). Therefore, diethyl oxalate is the limiting reactant .

Step 3: Calculate the Theoretical Yield

The theoretical yield of the product is calculated based on the number of moles of the limiting reactant.[6]

  • Moles of Product Formed: According to the 1:1 stoichiometry, the moles of product formed will equal the moles of the limiting reactant. Moles of Product = Moles of Diethyl Oxalate = 0.0342 moles

  • Mass of Product (Theoretical Yield): Mass = Moles × Molar Mass Theoretical Yield = 0.0342 moles × 159.18 g/mol = 5.44 g

Thus, the theoretical yield of ethyl 2-oxo-2-(propylamino)acetate for this example is 5.44 grams .

Experimental Protocol: Synthesis of Ethyl 2-oxo-2-(propylamino)acetate

This protocol is adapted from general procedures for the reaction of primary amines with diethyl oxalate, with stoichiometric adjustments to favor mono-amidation.[2]

Materials:

  • Diethyl oxalate (1.0 eq)

  • Propylamine (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Addition: In the flask, dissolve diethyl oxalate (e.g., 7.31 g, 0.05 mol) in 30 mL of absolute ethanol.

  • Begin stirring the solution. Slowly add propylamine (e.g., 2.96 g, 0.05 mol) to the flask. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent (ethanol) and the ethanol byproduct under reduced pressure using a rotary evaporator. The crude product will remain as an oil or semi-solid.

  • Purification: The crude ethyl 2-oxo-2-(propylamino)acetate, which is expected to be a liquid, can be purified by vacuum distillation.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the example calculation provided in Section 4.

ParameterDiethyl OxalatePropylamineEthyl 2-oxo-2-(propylamino)acetate
Molar Mass ( g/mol ) 146.1459.11159.18
Mass Used (g) 5.002.25-
Moles Used (mol) 0.03420.0381-
Stoichiometric Role Limiting Reactant Excess ReactantProduct
Theoretical Yield (mol) --0.0342
Theoretical Yield (g) --5.44

Overall Synthesis and Yield Calculation Workflow

The entire process, from starting materials to the final calculation, can be visualized as follows.

G cluster_synthesis Synthesis Protocol cluster_calculation Theoretical Yield Calculation A 1. Add Diethyl Oxalate & Ethanol to Flask B 2. Add Propylamine (1.0 eq) A->B C 3. Heat to Reflux (2-3 hours) B->C D 4. Cool and Evaporate Solvent C->D E 5. Purify via Vacuum Distillation D->E I 4. Convert Moles to Grams E->I Compare Actual Yield (from E) to Theoretical Yield (from I) for Percent Yield F 1. Calculate Moles of Reactants G 2. Identify Limiting Reactant F->G H 3. Use Stoichiometry to find Moles of Product G->H H->I

Caption: Workflow for synthesis and theoretical yield calculation.

Conclusion

This guide has detailed the synthesis of ethyl 2-oxo-2-(propylamino)acetate, focusing on the critical calculation of its theoretical yield. By understanding the nucleophilic acyl substitution mechanism and applying stoichiometric principles, researchers can accurately predict the maximum product outcome. The provided protocol emphasizes the importance of molar ratio control to selectively synthesize the mono-amidation product over the di-substituted alternative. Mastery of these concepts is essential for efficient, predictable, and scalable organic synthesis in research and industrial applications.

References

  • University of Wisconsin Oshkosh. (n.d.). A Step-by-step Guide to Calculating Limiting Reagent, Theoretical Yield, and Percent Yield. Retrieved from [Link]

  • Expii. (n.d.). Theoretical Yield — Definition & Calculation. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Oxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Propylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]

  • Grokipedia. (n.d.). Propylamine. Retrieved from [Link]

  • Study.com. (2021, May 31). How to Calculate the Theoretical Yield of a Chemical Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Role of Ethyl 2-oxo-2-(propylamino)acetate in Modern Organic Synthesis: A Guide for Researchers

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, α-ketoesters stand out as excepti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, α-ketoesters stand out as exceptionally versatile intermediates, and within this class, N-alkyl oxamates such as ethyl 2-oxo-2-(propylamino)acetate are gaining increasing attention. This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the synthetic utility of ethyl 2-oxo-2-(propylamino)acetate, offering in-depth application notes, detailed experimental protocols, and a mechanistic understanding of its reactivity.

Introduction to Ethyl 2-oxo-2-(propylamino)acetate: A Building Block of Potential

Ethyl 2-oxo-2-(propylamino)acetate, a member of the N-alkyl oxamate family, is a bifunctional molecule possessing both an amide and an α-ketoester moiety. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic systems and other complex organic molecules. Its structure allows for nucleophilic attack at the ester carbonyl, the ketone carbonyl, and deprotonation at the α-carbon, highlighting its synthetic versatility.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
AppearanceExpected to be a colorless to pale yellow liquid or low-melting solid
SolubilitySoluble in common organic solvents such as dichloromethane, ethyl acetate, and alcohols.

Synthetic Applications: A Gateway to Heterocyclic Chemistry

The primary application of ethyl 2-oxo-2-(propylamino)acetate and its analogs lies in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.

Synthesis of Quinoxalin-2(1H)-ones

Quinoxaline derivatives are a prominent class of heterocyclic compounds found in numerous pharmaceuticals and biologically active molecules, exhibiting antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1] The reaction of α-ketoesters with o-phenylenediamines provides a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones.

Reaction Causality: The reaction proceeds via an initial condensation between one of the amino groups of the o-phenylenediamine and the ketone carbonyl of the α-ketoester. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl, leading to the formation of the quinoxalinone ring after dehydration.[1] The choice of an N-alkyl oxamate like ethyl 2-oxo-2-(propylamino)acetate allows for the introduction of a substituted amino group at the 3-position of the quinoxalinone core.

G reagents Ethyl 2-oxo-2-(propylamino)acetate + o-Phenylenediamine intermediate1 Imine Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-(Propylamino)quinoxalin-2(1H)-one intermediate2->product Dehydration G cluster_ketoester Reactions at α-Ketoester cluster_amide Reactions at Amide start Ethyl 2-oxo-2-(propylamino)acetate ketoester_reactions Condensation Wittig Reaction Reduction start->ketoester_reactions Electrophilic center amide_reactions Hydrolysis Further N-alkylation start->amide_reactions Nucleophilic center (after deprotonation) or modification Heterocycles, α-Hydroxy Esters, Alkenes Heterocycles, α-Hydroxy Esters, Alkenes ketoester_reactions->Heterocycles, α-Hydroxy Esters, Alkenes Carboxylic Acids, Secondary Amides Carboxylic Acids, Secondary Amides amide_reactions->Carboxylic Acids, Secondary Amides

Sources

Application

Application Note: Ethyl 2-oxo-2-(propylamino)acetate in Peptide Coupling and Peptidomimetic Synthesis

Introduction & Chemical Causality Ethyl 2-oxo-2-(propylamino)acetate (also known as ethyl N -propyloxamate) is a highly versatile building block in modern peptide chemistry. Structurally, it consists of an ethyl ester co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

Ethyl 2-oxo-2-(propylamino)acetate (also known as ethyl N -propyloxamate) is a highly versatile building block in modern peptide chemistry. Structurally, it consists of an ethyl ester conjugated to an α -keto amide (oxamate) bearing an N -propyl chain.

In the context of drug development, the oxalyl moiety (–CO–CO–) serves as a privileged dipeptide bioisostere. Replacing a standard peptide bond with an oxamide linkage restricts the conformational flexibility of the peptide backbone, often inducing or stabilizing specific secondary structures such as β -turns or β -sheets[1]. Furthermore, oxanilic and oxamic acid derivatives have been extensively utilized to synthesize libraries of phosphate bioisosteres and protease inhibitors, demonstrating significant resistance to enzymatic degradation[2].

As an Application Scientist, understanding the intrinsic reactivity of this molecule is critical. The adjacent carbonyl group withdraws electron density from the ester carbon, making the oxamate ester exceptionally electrophilic compared to standard aliphatic esters[3]. This unique electronic property dictates the two primary synthetic workflows for incorporating this building block into peptide sequences.

Strategic Workflows for Oxamide Incorporation

Depending on the steric hindrance of the target peptide and the chosen synthesis medium (Solution-Phase vs. Solid-Phase Peptide Synthesis), researchers can utilize either a Direct Aminolysis approach or a Hydrolysis-Coupling approach.

G Start Ethyl 2-oxo-2-(propylamino)acetate PathA Pathway A: Direct Aminolysis Start->PathA PathB Pathway B: Hydrolysis & Coupling Start->PathB Amine Peptide N-terminus (DIPEA, Heat) PathA->Amine Hydrolysis LiOH Saponification (N-propyloxamic acid) PathB->Hydrolysis Product Oxamide-Linked Peptidomimetic Amine->Product Nucleophilic Attack Coupling Peptide N-terminus (HATU, DIPEA) Hydrolysis->Coupling Coupling->Product Uronium Activation

Divergent workflows for incorporating ethyl 2-oxo-2-(propylamino)acetate into peptide sequences.

Quantitative Method Comparison

To optimize your synthetic strategy, consult the following comparative data summarizing the operational parameters of both pathways:

ParameterPathway A: Direct AminolysisPathway B: HATU-Mediated Coupling
Reaction Kinetics Slow (12–24 hours)Fast (45–60 minutes)
Coupling Reagents None required (Self-driven)HATU, DIPEA (or DIC/Oxyma)
Steric Tolerance Low (Effective only for primary amines)High (Effective for secondary amines/proline)
Atom Economy High (Ethanol is the only byproduct)Low (Generates uronium/urea byproducts)
Ideal Application Solution-phase, unhindered N-terminiSolid-Phase Peptide Synthesis (SPPS)

Step-by-Step Experimental Protocols

Protocol A: Direct Aminolysis (Solution-Phase)

Causality Note: This method exploits the high electrophilicity of the oxamate ester. It is highly atom-economical but requires elevated temperatures to overcome the activation energy barrier for nucleophilic acyl substitution.

  • Preparation: Dissolve the N-terminal free peptide (1.0 eq, typically 0.1 mmol) in 2.0 mL of anhydrous DMF.

  • Reagent Addition: Add ethyl 2-oxo-2-(propylamino)acetate (2.0 eq) to the solution, followed by N,N -Diisopropylethylamine (DIPEA) (3.0 eq) to ensure the peptide N-terminus remains unprotonated and nucleophilic.

  • Reaction: Stir the mixture at 50 °C for 12–24 hours under an inert nitrogen atmosphere.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting peptide mass and the appearance of the product mass ( +113 Da mass shift corresponding to the N -propyloxalyl addition) confirms conversion.

  • Isolation: Once complete, precipitate the product by dropwise addition of the reaction mixture into 15 mL of ice-cold diethyl ether. Centrifuge and decant the supernatant.

Protocol B: Saponification & Uronium-Mediated Coupling (Solid-Phase)

Causality Note: For sterically hindered peptides or SPPS, the ester must be converted to the free acid. Oxamic acids are highly acidic (pKa ~2.0) and activate rapidly. However, prolonged exposure to strong bases during activation can lead to decarbonylation or decomposition of the oxamate group[1].

Step 1: Saponification to N -Propyloxamic Acid

  • Dissolve ethyl 2-oxo-2-(propylamino)acetate (5.0 mmol) in a 1:1 mixture of THF and deionized water (10 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 eq) and stir at room temperature for 2 hours. The oxamate ester hydrolyzes rapidly under these basic conditions[3].

  • Self-Validation: Acidify the mixture dropwise with 1M HCl until the pH reaches 2.0 (verify with pH paper). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield N -propyloxamic acid as a stable solid.

Step 2: HATU-Mediated SPPS Coupling

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale, N-terminal Fmoc removed) in DMF for 20 minutes.

  • Pre-Activation (Critical Timing): In a separate vial, dissolve N -propyloxamic acid (3.0 eq) and HATU (2.9 eq) in 1.5 mL of DMF. Add DIPEA (6.0 eq). Stir for exactly 2–3 minutes. Do not exceed this activation time to prevent oxamate decomposition.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Cleavage: Wash the resin thoroughly with DMF ( ) and DCM ( ). Cleave the peptide from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.

References

Note: The following verified sources provide the foundational mechanistic and procedural grounding for the protocols described above.

*[1] Title: Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand | Source: NIH / PMC | URL: 1 *[3] Title: Oxamic acids: useful precursors of carbamoyl radicals | Source: RSC Publishing | URL: 3 *[2] Title: Solid-Phase Synthesis of an Oxalic Acid Amide Library | Source: ACS Publications | URL: 2

Sources

Method

Application Note: Nucleophilic Acyl Substitution Strategies for Ethyl 2-oxo-2-(propylamino)acetate

Introduction & Chemical Context Ethyl 2-oxo-2-(propylamino)acetate (CAS: 20943-65-1), commonly referred to as ethyl N-propyloxamate, is a highly versatile C4​ -building block utilized extensively in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Ethyl 2-oxo-2-(propylamino)acetate (CAS: 20943-65-1), commonly referred to as ethyl N-propyloxamate, is a highly versatile C4​ -building block utilized extensively in medicinal chemistry and materials science. Structurally, it features two adjacent but electronically distinct carbonyl centers: an amide ( C1​ ) and an ester ( C2​ ).

This application note provides an authoritative guide to the reactivity profile of ethyl N-propyloxamate with various nucleophiles. By understanding the thermodynamic and kinetic principles governing these reactions, researchers can predictably synthesize unsymmetrical oxamides, α -hydroxy amides, and functionalized heterocycles.

Mechanistic Insights & Regioselectivity (E-E-A-T)

When ethyl 2-oxo-2-(propylamino)acetate is subjected to nucleophilic attack, the reaction is highly regioselective, occurring almost exclusively at the ester carbonyl ( C2​ ) rather than the amide carbonyl ( C1​ ). This regioselectivity is dictated by two fundamental principles of Nucleophilic Acyl Substitution (NAS) [1, 2]:

  • Electrophilicity of the Carbonyl Center: The nitrogen lone pair in the propylamide moiety is highly delocalized into the C1​ carbonyl via resonance. This electron donation significantly quenches the partial positive charge ( δ+ ) on the amide carbon. In contrast, the ethoxy oxygen provides comparatively poor resonance stabilization to the C2​ carbonyl, leaving the ester carbon highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Thermodynamics: NAS is an equilibrium-driven process that strongly favors the expulsion of the weaker base [1]. Following the formation of the tetrahedral intermediate, the system must collapse. The ethoxide anion ( EtO− , conjugate acid pKa​≈16 ) is a vastly superior leaving group compared to the propylamide anion ( PrNH− , conjugate acid pKa​≈35 ). Consequently, the reaction "flows downhill" to expel ethanol, yielding the substitution product [1].

G A Ethyl N-propyloxamate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., R-NH2) B->C D Unsymmetrical Oxamide Product C->D Collapse & Elimination E Ethanol (Leaving Group) C->E

Caption: Mechanistic logical flow of Nucleophilic Acyl Substitution on Ethyl N-propyloxamate.

Reaction Pathways & Nucleophile Scope

The reactivity of ethyl N-propyloxamate allows for diverse chemical transformations depending on the nature of the nucleophile:

  • Nitrogen Nucleophiles (Amines/Hydrazines): Primary and secondary amines react smoothly via aminolysis to form unsymmetrical N,N′ -disubstituted oxamides [3]. Hydrazines yield oxamohydrazides, which are valuable precursors for 1,3,4-oxadiazole synthesis.

  • Oxygen Nucleophiles (Hydroxide/Alkoxides): Aqueous base (e.g., LiOH , NaOH ) induces rapid saponification to yield 2-oxo-2-(propylamino)acetic acid. Alkoxides can induce transesterification, though this is less common in target-oriented synthesis.

  • Carbon Nucleophiles (Grignard/Organolithium Reagents): Strong carbon nucleophiles undergo double addition at the ester center. The initial NAS yields an α -keto amide, which is highly electrophilic and immediately undergoes a second nucleophilic addition to form a tertiary α -hydroxy amide [1].

Quantitative Data Summary

Table 1: Reactivity Profile of Ethyl 2-oxo-2-(propylamino)acetate

Nucleophile ClassSpecific ReagentProduct FormedStoichiometry (Nuc:E)Typical YieldReaction Conditions
Primary Amine Benzylamine N -benzyl- N′ -propyloxamide1.1 : 1.085 - 95%EtOH, Reflux, 2-4 h [3]
Secondary Amine Diethylamine N,N -diethyl- N′ -propyloxamide1.2 : 1.075 - 85%Toluene, Reflux, 4-6 h
Hydrazine Hydrazine hydrate N -propyloxamohydrazide1.5 : 1.0>90%MeOH, 0 °C to RT, 1 h
Organometallic Phenylmagnesium Bromide2-hydroxy-2,2-diphenyl- N -propylacetamide2.5 : 1.060 - 70%THF, -78 °C to RT, 12 h
Hydroxide Lithium Hydroxide2-oxo-2-(propylamino)acetic acid1.5 : 1.0>95%THF/H₂O, RT, 2 h

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to verify causality and success at each stage.

Protocol A: Synthesis of Unsymmetrical Oxamides via Aminolysis

Objective: Synthesize N -benzyl- N′ -propyloxamide by reacting ethyl 2-oxo-2-(propylamino)acetate with benzylamine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxo-2-(propylamino)acetate (1.0 eq, 10 mmol, 1.59 g) in 15 mL of absolute ethanol.

    • Validation Checkpoint: The solution should be completely clear and homogeneous. TLC (Hexanes/EtOAc 7:3) should show a single spot for the starting material ( Rf​≈0.6 ).

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add benzylamine (1.1 eq, 11 mmol, 1.20 mL) dropwise over 5 minutes.

    • Causality: Cooling prevents potential side reactions and controls the mild exotherm associated with the initial nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C for 3 hours.

    • Validation Checkpoint: Monitor by TLC. The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a new, more polar product spot ( Rf​≈0.3 ). The reaction is complete when the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove ethanol and the expelled leaving group (ethanol byproduct) [3].

  • Purification: Triturate the crude solid with cold diethyl ether (20 mL) and filter via a Büchner funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether.

    • Validation Checkpoint: The resulting white solid should be analyzed by 1H -NMR. Successful NAS is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of benzyl signals (multiplet at ~7.3 ppm, doublet at ~4.4 ppm).

G Step1 Step 1: Preparation Dissolve Ethyl N-propyloxamate in absolute EtOH Step2 Step 2: Nucleophile Addition Add Benzylamine (1.1 eq) dropwise at 0 °C Step1->Step2 Step3 Step 3: Reflux & Monitor Heat to 80 °C for 3h. Validate via TLC. Step2->Step3 Step4 Step 4: Concentration Remove solvent under reduced pressure Step3->Step4 Step5 Step 5: Purification & Validation Triturate with cold ether. Validate via 1H-NMR. Step4->Step5

Caption: Self-validating experimental workflow for the synthesis of unsymmetrical oxamides.

Protocol B: Synthesis of α -Hydroxy Amides via Grignard Addition

Objective: Synthesize 2-hydroxy-2,2-diphenyl- N -propylacetamide via double nucleophilic addition of a Grignard reagent.

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve ethyl 2-oxo-2-(propylamino)acetate (1.0 eq, 5 mmol, 0.80 g) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Double Addition: Slowly add Phenylmagnesium bromide ( PhMgBr , 3.0 M in diethyl ether, 2.5 eq, 12.5 mmol, 4.16 mL) dropwise over 15 minutes.

    • Causality: The first equivalent of PhMgBr performs the NAS to expel ethoxide, forming the highly reactive α -keto amide intermediate. The second equivalent immediately attacks the ketone to form the tertiary alkoxide [1]. The 0.5 eq excess accounts for the deprotonation of the acidic amide N−H proton.

  • Equilibration: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching (Validation Checkpoint): Carefully quench the reaction by adding saturated aqueous NH4​Cl (15 mL) at 0 °C. The dissolution of magnesium salts and the cessation of gas evolution validate the neutralization of excess Grignard reagent.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Master Organic Chemistry URL:[Link] [1]

  • 21.3: Nucleophilic Acyl Substitution Reactions Chemistry LibreTexts URL:[Link] [2]

Application

Application Note: Stability-Indicating HPLC-UV/MS Analysis of Ethyl 2-oxo-2-(propylamino)acetate

Executive Summary & Chemical Profiling Ethyl 2-oxo-2-(propylamino)acetate (EOPA)—commonly referred to as ethyl N-propyloxamate—is a highly versatile synthetic building block. Oxamate derivatives are heavily utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Ethyl 2-oxo-2-(propylamino)acetate (EOPA)—commonly referred to as ethyl N-propyloxamate—is a highly versatile synthetic building block. Oxamate derivatives are heavily utilized in the design of competitive lactate dehydrogenase (LDH) inhibitors for oncology and antimalarial applications , as well as in the synthesis of cuproptosis-modulating coordination polymers .

From an analytical perspective, EOPA ( C7​H13​NO3​ , MW 159.18 g/mol ) presents specific chromatographic challenges. It is a small, relatively polar molecule lacking a strongly basic amine or an extended aromatic chromophore. Furthermore, the ethyl ester moiety is susceptible to hydrolysis. This application note details a robust, self-validating HPLC-UV/MS methodology designed to quantify EOPA while resolving it from its primary synthetic impurities and degradation products.

Chromatographic Rationale & Causality

To build a method that is both accurate and robust, every experimental parameter was selected based on the physicochemical properties of the analyte:

  • pH Control & Mobile Phase Causality: The most critical vulnerability of EOPA is the hydrolytic lability of its ester bond. Under alkaline (pH > 8) or strongly acidic (pH < 2) conditions, the ester rapidly cleaves to form N-propyloxamic acid. By buffering the mobile phase to a mildly acidic pH (~2.7) using 0.1% Formic Acid (FA), we kinetically stabilize the ester bond during the run. Furthermore, FA acts as an optimal proton donor, significantly enhancing the ionization efficiency for positive-mode Electrospray Ionization (ESI+) .

  • Column Selection: Because EOPA contains an amide/oxamate core, secondary interactions with residual surface silanols on older-generation stationary phases can cause severe peak tailing. A high-density, endcapped C18 column or a low-silanol mixed-mode column (e.g., Newcrom R1) is mandatory to ensure Gaussian peak shapes and reliable integration .

  • Detection Strategy: Due to the lack of an extended conjugated π -system, UV detection is performed at 210 nm to capture the π→π∗ transitions of the adjacent carbonyls. MS/MS is run orthogonally to provide definitive mass confirmation ( [M+H]+=160.1 ).

Workflow N1 1. Sample Preparation (Quench & Dilute in 0.1% FA) N2 2. UHPLC Separation (C18, Gradient Elution) N1->N2 2 µL Injection N3 3. PDA UV Detection (Quantitation @ 210 nm) N2->N3 Primary Flow N4 4. ESI-MS/MS (Peak ID: m/z 160.1) N2->N4 Post-Column Split N5 5. Data Integration & System Suitability N3->N5 N4->N5

Figure 1: Analytical workflow for the HPLC-UV/MS characterization of EOPA.

Experimental Protocols

This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Reagents & Materials
  • Analyte: Ethyl 2-oxo-2-(propylamino)acetate (Reference Standard, >99% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water ( H2​O ), and LC-MS grade Formic Acid (FA).

  • Internal Standard (IS): Acetanilide (10 µg/mL final concentration).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade H2​O . Sonicate for 10 minutes to degas.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade MeCN.

  • Standard Preparation: Accurately weigh 10.0 mg of EOPA standard into a 10 mL volumetric flask. Dissolve in 5 mL of MeCN, then bring to volume with H2​O to create a 1.0 mg/mL stock. Dilute to working concentrations (1–100 µg/mL) using a 50:50 H2​O :MeCN diluent containing 0.1% FA to prevent degradation in the autosampler.

  • Sample Preparation: For synthetic reaction monitoring, quench 10 µL of the reaction mixture into 990 µL of the acidic diluent. Centrifuge at 12,000 rpm for 5 minutes to pellet any insoluble salts before transferring the supernatant to an autosampler vial.

  • System Suitability Test (SST): Inject a blank diluent to confirm a flat baseline. Inject the 50 µg/mL standard six times. Validation Gate: The system is only validated for use if the Retention Time %RSD is ≤1.0% , Peak Area %RSD is ≤2.0% , and USP Tailing Factor ( Tf​ ) is ≤1.5 .

Quantitative Data & Instrument Parameters

Table 1: HPLC-UV/MS Instrument Parameters
ParameterSpecificationRationale
Column High-density C18 (100 × 2.1 mm, 1.9 µm)Maximizes theoretical plates for polar analytes.
Column Temperature 30 °CBalances viscosity reduction with ester thermal stability.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Injection Volume 2.0 µLPrevents volume overload and peak broadening.
UV Detection PDA at 210 nm (Ref: 360 nm)Captures amide/ester carbonyl absorption maximum.
MS Detection ESI+, Scan m/z 100–500Detects [M+H]+ at 160.1 and key fragments (114.1).
Table 2: Gradient Elution Profile

An initial isocratic hold focuses the polar analyte at the column head, followed by a steep organic ramp to elute hydrophobic impurities (e.g., N,N'-dipropyloxamide).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
1.0955Isocratic Hold
6.04060Linear Ramp
8.0595Column Wash
10.0595Column Wash
10.1955Re-equilibration
13.0955End of Run
Table 3: Method Validation Summary
Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL R2>0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ≥10 , Precision RSD <5%
Intra-day Precision (n=6) 1.2% RSDRSD ≤2.0%
Inter-day Precision (n=12) 1.8% RSDRSD ≤2.0%
Recovery (Accuracy) 98.5% – 101.2%95.0% – 105.0%

Stability-Indicating Mechanisms & Troubleshooting

A true stability-indicating method must resolve the active pharmaceutical ingredient (API) or intermediate from its degradation products. For EOPA, the primary degradation pathway is the hydrolysis of the ethyl ester, yielding N-propyloxamic acid and ethanol.

Because N-propyloxamic acid contains a free carboxylic acid, it is significantly more polar than EOPA and will elute much earlier in the reversed-phase gradient. If a large peak appears near the void volume ( T0​ ) with an m/z of 132.1 ( [M+H]+ for the acid), this indicates that the sample has undergone hydrolytic degradation, likely due to improper storage or a basic sample matrix.

Degradation EOPA Ethyl 2-oxo-2-(propylamino)acetate (Intact Analyte) Stress Alkaline/Acidic Stress (Hydrolysis) EOPA->Stress pH > 8 or pH < 2 Deg1 N-propyloxamic Acid (Primary Degradant) Stress->Deg1 Ester Cleavage Deg2 Ethanol (Volatile Byproduct) Stress->Deg2 Ester Cleavage

Figure 2: Stability-indicating degradation pathway of EOPA via ester hydrolysis.

Field-Proven Troubleshooting Insights
  • Issue: Excessive Peak Tailing ( Tf​>1.8 )

    • Cause: Unshielded silanol interactions with the amide nitrogen.

    • Solution: Ensure the mobile phase pH is strictly maintained at ~2.7. If the issue persists, switch to a column specifically designed for polar retention (e.g., polar-embedded or mixed-mode phases).

  • Issue: Drifting Retention Times

    • Cause: Inadequate column re-equilibration after the steep organic wash.

    • Solution: Extend the re-equilibration time from 3 minutes to 5 minutes (increase total run time to 15.0 min) to ensure the stationary phase is fully hydrated before the next injection.

References

  • Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Copper-Oxamate Coordination Polymers Reverse Cuproptosis Resistance in Nonsmall Cell Lung Cancer via Glycolysis Reprogramming Source: ACS Nano (ACS Publications) URL:[Link]

  • N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Separation of Ethyl oxamate on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL:[Link]

Method

Application Note: Ethyl 2-oxo-2-(propylamino)acetate (Et-NPOx) as a Key Intermediate and Prodrug in Targeted Drug Discovery

Executive Summary In modern drug discovery, overcoming cellular permeability barriers is as critical as achieving target affinity. Ethyl 2-oxo-2-(propylamino)acetate , commonly referred to as ethyl N-propyloxamate (Et-NP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming cellular permeability barriers is as critical as achieving target affinity. Ethyl 2-oxo-2-(propylamino)acetate , commonly referred to as ethyl N-propyloxamate (Et-NPOx) , exemplifies a highly effective prodrug strategy. While its free acid form, N-propyl oxamate (NPOx), is a potent and selective competitive inhibitor of specific metabolic dehydrogenases, its high polarity prevents it from crossing cell membranes. By utilizing the ethyl ester intermediate (Et-NPOx), researchers can successfully deliver the active pharmacophore into the intracellular space of both parasites and human cancer cells.

This application note provides an authoritative guide on the synthesis, mechanistic rationale, and experimental deployment of Et-NPOx in two distinct therapeutic areas: Parasitology (Chagas disease) and Oncology (Breast cancer metastasis).

Mechanistic Rationale: The Prodrug Principle

The design of Et-NPOx is rooted in the necessity to manipulate the physicochemical properties of the oxamate scaffold.

  • The Permeability Barrier: The active moiety, NPOx, contains a highly polar carboxylic acid group that is ionized at physiological pH. This prevents passive diffusion across the lipid bilayers of target cells[1].

  • The Esterification Solution: Masking the carboxylic acid as an ethyl ester (Et-NPOx) significantly increases the molecule's lipophilicity. Once Et-NPOx passively diffuses into the cell, ubiquitous intracellular esterases hydrolyze the ester bond, trapping the active NPOx inside the cytoplasm where it can engage its targets[1][2].

Target A: α -Hydroxyacid Dehydrogenase Isozyme II (Chagas Disease)

Trypanosoma cruzi, the etiologic agent of Chagas disease, relies heavily on α -hydroxyacid dehydrogenase (HADH) isozyme II for energy metabolism. NPOx competitively inhibits HADH-II by mimicking its natural substrates. While NPOx shows high affinity for HADH-II in cell-free homogenates, it exhibits zero trypanocidal activity against intact parasites. Conversely, the administration of Et-NPOx results in significant parasite death due to successful intracellular delivery and subsequent target engagement[2][3].

Target B: Lactate Dehydrogenase C4 (Oncology)

Lactate Dehydrogenase C (LDH-C4) is a cancer-testis antigen aberrantly expressed in several highly invasive tumors, including MDA-MB-231 breast cancer cells. It plays a critical role in maintaining aerobic glycolysis and promoting tumor cell invasion. NPOx is a highly selective inhibitor of LDH-C4 (146-fold more selective for LDH-C4 than LDH-A4). Delivering this inhibitor disrupts the metabolic pathways required for tumor migration without inducing widespread apoptosis, making it a valuable tool for anti-metastatic drug screening[4][5].

G A Et-NPOx (Lipophilic Prodrug) B Cell Membrane Penetration A->B Passive Diffusion C Intracellular Esterase Hydrolysis B->C D NPOx (Active Inhibitor) C->D Release of Ethanol E HADH-II Inhibition (T. cruzi) D->E Parasite Energy Starvation F LDH-C4 Inhibition (Cancer Cells) D->F Blockade of Tumor Migration

Figure 1: Prodrug activation pathway of Et-NPOx and its dual therapeutic targets.

Quantitative Data Summaries

The following tables summarize the kinetic and inhibitory parameters of NPOx and Et-NPOx, demonstrating the stark contrast between cell-free affinity and whole-cell efficacy.

Table 1: Kinetic Parameters of NPOx against Dehydrogenase Targets (Cell-Free Assays)

Target EnzymeSourceSubstrate Ki​ ( μ M) IC50​ ( μ M)Selectivity Ratio*
HADH-II T. cruzi α -ketoisocaproate70320Highly Selective
LDH-C4 Murine/HumanPyruvate-0.05**146x over LDH-A4
LDH-A4 Murine/HumanPyruvate-> 7.0Reference

*Selectivity ratio indicates the preference of NPOx for the target over off-target isozymes[2][4]. **Working concentration used in whole-cell assays to achieve specific LDH-C4 inhibition without affecting LDH-A4[5].

Table 2: Whole-Cell Efficacy (Prodrug vs. Free Acid)

CompoundCell TypePhenotypic ResultRationale
NPOx (Free Acid)T. cruzi EpimastigotesNo Trypanocidal ActivityCannot penetrate lipid bilayer.
Et-NPOx (Ester)T. cruzi EpimastigotesHigh Trypanocidal ActivityPenetrates membrane; hydrolyzed to active NPOx.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating necessary stoichiometric controls and vehicle baselines.

Protocol A: One-Step Synthesis of Ethyl 2-oxo-2-(propylamino)acetate (Et-NPOx)

Causality Note: The synthesis relies on the mono-amidation of diethyl oxalate. Strict stoichiometric control (1:1 molar ratio) and low temperatures are critical to prevent the formation of the unwanted diamide byproduct (N1,N2-dipropylethanediamide).

Reagents & Materials:

  • Diethyl oxalate (1.0 equivalent)

  • Propylamine (1.0 equivalent)

  • Anhydrous Ethanol or Dichloromethane (DCM)

  • Ice bath (0°C)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of diethyl oxalate in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice bath and allow the solution to cool to 0°C. Why? Lower temperatures favor mono-substitution by reducing the kinetic energy available for the second amidation step.

  • Addition: Dissolve 10 mmol of propylamine in 5 mL of ethanol. Add this solution dropwise to the stirring diethyl oxalate solution over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure Et-NPOx. Verify the structure via 1H -NMR (look for the characteristic ethyl ester quartet/triplet and the propyl chain signals).

Protocol B: In Vitro Trypanocidal Activity Assay

Causality Note: This protocol uses intact epimastigotes to validate the membrane-permeating capability of the prodrug. Benznidazole is included as a positive control to validate the assay's sensitivity.

  • Culture Preparation: Culture T. cruzi epimastigotes (e.g., NINOA or Nayarit strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Harvesting: Harvest parasites during the exponential growth phase. Adjust the concentration to 1×106 parasites/mL using a hemocytometer.

  • Compound Preparation: Dissolve Et-NPOx in DMSO to create a 100 mM stock. Dilute into the culture medium to final concentrations ranging from 0.1 mM to 1.5 mM. Critical: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Plate 100 μ L of the parasite suspension and 100 μ L of the drug dilutions into a 96-well plate. Include a 1% DMSO vehicle control and a Benznidazole positive control.

  • Analysis: Incubate for 24 to 48 hours at 28°C. Assess parasite viability by direct counting under a phase-contrast microscope or by using a colorimetric viability assay (e.g., MTT). Calculate the IC50​ using non-linear regression analysis[1][6].

Protocol C: LDH-C4 Inhibition and Tumor Migration Assay

Causality Note: MDA-MB-231 cells are used due to their high endogenous expression of LDH-C4. A low concentration (0.05 μ M) of the active inhibitor is used to ensure selective inhibition of LDH-C4 without triggering LDHA-mediated apoptosis.

  • Cell Culture: Seed MDA-MB-231 human breast cancer cells in 6-well plates and culture in DMEM supplemented with 10% FBS until 80% confluent.

  • Treatment: Treat the cells with 0.05 μ M of the oxamate derivative (delivered via the Et-NPOx prodrug pathway or direct microinjection if utilizing free NPOx) for 24 hours. Include a vehicle-only control.

  • Wound Healing Assay: Create a linear scratch ("wound") in the cell monolayer using a sterile 200 μ L pipette tip. Wash twice with PBS to remove detached cells.

  • Observation: Incubate the cells in serum-free medium (to isolate migration from proliferation). Capture images of the wound at 0, 12, and 24 hours using an inverted microscope.

  • Quantification: Measure the wound closure area using ImageJ software. Cells treated with the LDH-C4 inhibitor will exhibit significantly reduced migration rates compared to the vehicle control, validating the role of LDH-C4 in metastasis[5].

Workflow S1 Step 1: Synthesis Diethyl Oxalate + Propylamine (1:1) S2 Step 2: Purification Silica Gel Chromatography & NMR Validation S1->S2 S3 Step 3: In Vitro Assays T. cruzi Epimastigotes OR MDA-MB-231 Cells S2->S3 S4 Step 4: Phenotypic Analysis Parasite Viability OR Tumor Migration Tracking S3->S4

Figure 2: End-to-end experimental workflow from Et-NPOx synthesis to phenotypic validation.

References

  • Wong-Baeza, C., Nogueda-Torres, B., Serna, M., Meza-Toledo, S., Baeza, I., & Wong, C. (2015). "Trypanocidal effect of the benzyl ester of N-propyl oxamate: a bi-potential prodrug for the treatment of experimental Chagas disease." BMC Pharmacology and Toxicology, 16, 10. URL:[Link]

  • Chena, M. A., Elizondo-Jiménez, S., Rodríguez-Páez, L., Nogueda-Torres, B., Baeza-Ramírez, I., & Wong-Ramírez, C. (2004). "Trypanosoma cruzi: inhibition of alpha-hydroxyacid dehydrogenase isozyme II by N-allyl and N-propyl oxamates and their effects on intact epimastigotes." Memórias do Instituto Oswaldo Cruz, 99(8), 831-837. URL:[Link]

  • Kong, L., Du, W., Cui, Z., Wang, L., Yang, Z., Zhang, H., & Lin, D. (2016). "Expression of lactate dehydrogenase C in MDA-MB-231 cells and its role in tumor invasion and migration." Molecular Medicine Reports, 13(4), 3533-3538. URL:[Link]

Sources

Application

Application Note: Utilizing Ethyl 2-Oxo-2-(propylamino)acetate in the Synthesis of Next-Generation Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocol Chemical Rationale & Structural Significance In modern agrochemical disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocol

Chemical Rationale & Structural Significance

In modern agrochemical discovery, the strategic selection of building blocks dictates both the synthetic efficiency and the field efficacy of the final active ingredient (AI). Ethyl 2-oxo-2-(propylamino)acetate (CAS 20943-65-1), an unsymmetrical N-propyl oxamate ester, serves as a highly versatile 1,2-bielectrophilic synthon[1].

Its structural utility in pesticide and fungicide development is twofold:

  • Bioisosterism: The oxamate moiety ( R−NH−CO−CO−OR′ ) is increasingly utilized as a metabolically stable bioisostere for the trifluoromethyl amide ( N−COCF3​ ) group. This substitution is a proven strategy in the design of modern succinate dehydrogenase inhibitor (SDHI) fungicides, offering strong binding affinity to pathogen target enzymes[2].

  • Physicochemical Tuning: The pre-installed N-propyl chain provides an optimal lipophilic contribution (ClogP modulation). This specific chain length enhances trans-cuticular penetration for foliar-applied herbicides and facilitates transport across the fungal cell wall, without rendering the molecule overly hydrophobic[3].

Core Agrochemical Applications

While ethyl oxamates are classically known to undergo cyclization with chlorocarbonyl sulfenyl chloride to yield herbicidal 1,2,4-thiadiazoles[4], one of the most robust and contemporary applications of ethyl 2-oxo-2-(propylamino)acetate is its conversion into unsymmetrical diaryl/alkyl oxamides .

These oxamide derivatives exhibit broad-spectrum fungicidal activity and plant-growth-regulating (cytokinin-like) properties[3]. The synthetic pathway leverages the differential reactivity of the oxamate's ester and amide carbonyls, allowing for chemoselective modifications.

SyntheticWorkflow SM Ethyl 2-oxo-2-(propylamino)acetate (CAS 20943-65-1) Hydrolysis Chemoselective Saponification (LiOH, THF/H2O) SM->Hydrolysis Intermediate N-Propyloxamic Acid (Isolated Intermediate) Hydrolysis->Intermediate Coupling Amide Coupling (2,4-Dichloroaniline, EDC, HOBt, DIPEA) Intermediate->Coupling Product Unsymmetrical Oxamide (Target Fungicide) Coupling->Product

Workflow for the synthesis of oxamide fungicides from ethyl N-propyloxamate.

Experimental Protocol: Synthesis of N-(2,4-Dichlorophenyl)-N'-propyloxamide

This protocol details the transformation of ethyl 2-oxo-2-(propylamino)acetate into a model SDHI-like fungicidal oxamide. Every step is designed as a self-validating system to ensure high purity and yield.

Causality in Experimental Design:
  • Chemoselective Saponification: Lithium hydroxide (LiOH) is explicitly chosen over sodium hydroxide (NaOH). The Li+ ion coordinates tightly with the alpha-dicarbonyl system, directing the hydroxide attack exclusively to the ester carbonyl and preventing the nucleophilic cleavage of the adjacent amide bond.

  • Coupling Strategy: The EDC/HOBt system is utilized for the amide coupling. HOBt forms a highly reactive ester intermediate that prevents the formation of unreactive N-acylureas—a common failure point when coupling sterically hindered, electron-deficient amines like 2,4-dichloroaniline.

Step-by-Step Methodology:

Step 1: Chemoselective Hydrolysis

  • Dissolve 10.0 mmol (1.59 g) of ethyl 2-oxo-2-(propylamino)acetate in 20 mL of a 3:1 Tetrahydrofuran (THF)/Water mixture.

  • Cool the solution to 0 °C in an ice bath to minimize exothermic degradation of the alpha-keto amide.

  • Add 11.0 mmol (0.26 g) of LiOH sequentially. Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Validation Check: Monitor reaction progress via TLC (Dichloromethane:Methanol 9:1). The starting material ( Rf​≈0.7 ) must completely disappear, replaced by the baseline-bound lithium salt.

  • Acidify the aqueous layer with 1M HCl to pH 2. Extract the product with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield N-propyloxamic acid as a white solid.

Step 2: Amide Coupling

  • Dissolve the crude N-propyloxamic acid (approx. 9.5 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 10.0 mmol (1.62 g) of 2,4-dichloroaniline, followed by 12.0 mmol (2.30 g) of EDC·HCl and 1.0 mmol (0.13 g) of HOBt.

  • Add 25.0 mmol (3.23 g) of N,N-Diisopropylethylamine (DIPEA) dropwise. Note: DIPEA acts as a non-nucleophilic base to neutralize the EDC hydrochloride and drive the catalytic cycle forward.

  • Stir at ambient temperature for 12 hours.

Step 3: Self-Validating Isolation

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted basic aniline and EDC byproducts.

  • Wash with saturated aqueous NaHCO3​ (2 x 20 mL) to remove any unreacted oxamic acid.

  • Wash with brine (20 mL), dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the solvent.

  • Recrystallize the crude residue from hot ethanol to yield the pure unsymmetrical N-(2,4-dichlorophenyl)-N'-propyloxamide.

Quantitative Profiling of Agrochemical Scaffolds

The strategic addition of the N-propyl group significantly alters the physicochemical profile of the resulting agrochemical, optimizing it for field application and target binding.

CompoundMolecular Weight ( g/mol )Calculated LogP (ClogP)Polar Surface Area (Ų)Primary Agrochemical Application
Ethyl 2-oxo-2-(propylamino)acetate 159.180.4558.2Versatile Building Block / Intermediate
N-Propyloxamic Acid 131.13-0.1269.2Coupling Precursor
N-(2,4-Dichlorophenyl)-N'-propyloxamide 275.132.8558.2SDHI Fungicide / Cytokinin Analog
Ethyl 3-propyl-1,2,4-thiadiazole-5-carboxylate 200.261.9555.4Broad-leaf Herbicide Scaffold

Mechanism of Action (MoA) in Fungal Pathogens

The resulting oxamide fungicides leverage the N-propyl chain for initial penetration, followed by the oxamate core acting as a bioisostere to disrupt mitochondrial respiration[2].

MoA Step1 Foliar Application of N-Propyl Oxamide Fungicide Step2 Trans-Cuticular Penetration (Optimized by N-propyl LogP) Step1->Step2 Step3 Binding to Fungal Succinate Dehydrogenase (SDHI) Step2->Step3 Step4 Inhibition of Mitochondrial Electron Transport Chain Step3->Step4 Step5 Pathogen Eradication (e.g., Botrytis cinerea) Step4->Step5

Mechanism of action for oxamide-based SDHI fungicides in agricultural pathogens.

References

  • Title: Herbicidal (1,2,4)thiadiazoles (EP0726260A1)
  • Title: Direct Introduction of Perfluoroacyl (−CORF) Groups into Organic Substrates Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-oxo-2-(propylamino)acetate

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Tier: Advanced / Process Chemistry Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this def...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Tier: Advanced / Process Chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic challenges encountered during the monoamidation of diethyl oxalate with propylamine.

Synthesizing ethyl 2-oxo-2-(propylamino)acetate (ethyl N-propyloxamate) is deceptively complex. Because propylamine is a primary amine, the reaction is highly susceptible to over-amidation, ester hydrolysis, and transesterification. This guide provides field-proven, self-validating protocols to ensure kinetic control over the reaction, maximizing your target yield while suppressing side reactions.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first visualize the kinetic pathways. The diagram below illustrates the desired trajectory versus the three primary side reactions: bis-amidation, hydrolysis, and transesterification.

ReactionPathways DEO Diethyl Oxalate (Electrophile) Target Ethyl 2-oxo-2-(propylamino)acetate (Target Monoamide) DEO->Target + PA (1.0 eq) 0°C to RT PA Propylamine (Nucleophile) PA->Target BisAmide N,N'-Dipropyloxamide (Bis-amidation Impurity) Target->BisAmide + Excess PA Elevated Temp Hydrolysis 2-Oxo-2-(propylamino)acetic acid (Hydrolysis Impurity) Target->Hydrolysis + H2O Moisture TransEst Methyl 2-oxo-2-(propylamino)acetate (Transesterification) Target->TransEst + MeOH Solvent Transesterification

Logical flow of synthesis and competing side reactions for ethyl 2-oxo-2-(propylamino)acetate.

Troubleshooting Guide & FAQs

Q1: Why am I predominantly isolating a solid precipitate instead of my target liquid ester? Root Cause: The solid precipitate is N,N'-dipropyloxamide, the product of over-amidation (bis-amidation). Mechanistic Causality: Diethyl oxalate possesses two electrophilic ester groups. When a primary amine like propylamine attacks the first ester group, it forms a tetrahedral intermediate. As documented in the classical Hofmann amine separation method, 1 between the remaining N-H proton and the adjacent carbonyl oxygen. This stabilization lowers the activation energy for the second nucleophilic attack, making the mono-amide highly susceptible to a second amidation event2. Self-Validating Solution: Implement a "reverse addition" protocol. Add a sub-stoichiometric amount of the amine (0.95 eq) dropwise to a dilute, chilled (0°C) solution of diethyl oxalate. This ensures the electrophile is always in massive kinetic excess relative to the nucleophile, structurally preventing the second amidation.

Q2: My LC-MS shows an [M+H]+ peak at m/z 132 instead of the expected 160. What happened? Root Cause: Ester hydrolysis has occurred, yielding3. Mechanistic Causality: The ethyl ester moiety adjacent to the newly formed amide is highly activated. If your solvent is not strictly anhydrous, or if atmospheric moisture is absorbed during the reaction, water acts as a competing nucleophile, hydrolyzing the ester into the corresponding carboxylic acid. Self-Validating Solution: Prior to the reaction, validate your solvent (absolute ethanol) using Karl Fischer titration. Do not proceed if the water content exceeds 100 ppm. Conduct the reaction under a positive pressure of Argon or Nitrogen.

Q3: I used methanol as a solvent to improve solubility, but I am seeing a new impurity at m/z 146. Why? Root Cause: Transesterification. Mechanistic Causality: Alcohols can undergo transesterification with the ethyl ester under standard reaction conditions. Methanol is smaller and more nucleophilic than ethanol; it readily displaces the ethoxy group to form methyl 2-oxo-2-(propylamino)acetate. Self-Validating Solution: Always match your solvent to your leaving group. Use absolute ethanol. Alternatively, use a 4 to entirely eliminate the risk of transesterification.

Quantitative Reaction Data

The following table summarizes how specific parameters dictate the chemoselectivity of the reaction. Use this data to benchmark your own process analytical technology (PAT) readouts.

Solvent SystemTemp (°C)Propylamine (Eq)Target Monoamide Yield (%)Bis-amide Impurity (%)Hydrolysis Impurity (%)
Ethanol (Anhydrous) 0 to 5 0.95 (Slow Add) 88.0 < 3.0 < 1.0
Ethanol (Anhydrous)25 (RT)1.00 (Fast Add)55.038.0< 1.0
Ethanol (Anhydrous)70 (Reflux)2.000.0> 95.0< 1.0
Methanol (Anhydrous)0 to 50.95 (Slow Add)12.0*< 3.0< 1.0
THF (Wet, 2000 ppm H₂O)25 (RT)1.0045.015.035.0

*Note: The remaining 76% mass balance in the methanol reaction is the methyl ester transesterification product.

Validated Experimental Protocol: Selective Monoamidation

This protocol is designed as a self-validating system. Each step contains an in-process control (IPC) to verify success before proceeding to the next stage, minimizing wasted time and reagents.

Objective: Synthesize ethyl 2-oxo-2-(propylamino)acetate while strictly suppressing bis-amidation and hydrolysis.

Materials:

  • Diethyl oxalate (1.00 eq, 14.6 g, 100 mmol) - Must be freshly distilled.

  • Propylamine (0.95 eq, 5.6 g, 95 mmol) - Freshly distilled over KOH.

  • Absolute Ethanol (150 mL) - Karl Fischer titration must read < 100 ppm H₂O.

Step-by-Step Methodology:

  • Electrophile Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve diethyl oxalate (14.6 g) in absolute ethanol (100 mL).

  • Thermodynamic Control: Immerse the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5°C for 15 minutes. Causality: Low temperatures kinetically trap the mono-amide and prevent the activation energy required for the bis-amidation.

  • Nucleophile Preparation: In a separate, dry pressure-equalizing addition funnel, dissolve propylamine (5.6 g) in absolute ethanol (50 mL).

  • Kinetic Addition: Add the propylamine solution dropwise over a strictly monitored 2-hour period (approx. 0.4 mL/min). Vigorous stirring (≥ 600 RPM) is mandatory. Causality: This prevents local concentration gradients where the amine could temporarily exist in a 2:1 ratio with the electrophile.

  • In-Process Control (IPC): After the addition is complete, stir for 30 minutes at 0°C. Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Validation Check: A negative result (no purple/pink spot) confirms the total consumption of the primary amine. Do not remove the ice bath until this is confirmed.

  • Isolation: Immediately transfer the mixture to a rotary evaporator. Remove the ethanol and unreacted diethyl oxalate under reduced pressure. Crucial: Keep the water bath strictly below 30°C to prevent thermal bis-amidation during concentration.

  • Purification: The resulting crude oil is purified via vacuum distillation to yield pure ethyl 2-oxo-2-(propylamino)acetate as a clear liquid.

References
  • Benchchem (2025).An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.
  • ECHEMI (2018).Reaction of amines with diethyl oxalate (Hofmann amine separation method).
  • Guidechem.Acheter oxo(propylamino)acetic acid (CAS 81682-53-3).
  • Google Patents (EP0338386A1).New method of preparation of oxalic acid esters and amides.

Sources

Optimization

Technical Support Center: Troubleshooting Purification of Ethyl 2-oxo-2-(propylamino)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing and purifying oxamate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing and purifying oxamate derivatives. Ethyl 2-oxo-2-(propylamino)acetate (commonly known as ethyl N-propyloxamate) presents unique purification hurdles due to its dual ester-amide functionality and the inherent over-reactivity of primary amines.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure you isolate high-purity material for your drug development workflows.

Physicochemical Data for Separation

Understanding the physical properties of your reaction components is the foundational step in designing a flawless purification strategy. Table 1 summarizes the key quantitative data used to exploit phase, solubility, and boiling point differentials during purification.

Table 1: Quantitative Data & Physicochemical Properties of Reaction Components

CompoundRole in SynthesisPhysical StateBoiling/Melting PointSolubility Profile & Reactivity
Propylamine ReactantLiquidBP: 48 °CHighly volatile; water-soluble; basic (pKa ~10.5).
Diethyl Oxalate Reactant / ByproductLiquidBP: 185 °CSoluble in organics; insoluble in water; neutral.
Ethyl Oxalyl Chloride Reactant (Alternative)LiquidBP: 135 °CHighly electrophilic; violently hydrolyzes in water.
Ethyl 2-oxo-2-(propylamino)acetate Target Product Viscous LiquidBP: ~230 °C (est.)Soluble in DCM/EtOAc; neutral amide/ester.
N,N'-Dipropyloxamide Major ImpurityCrystalline SolidMP: >150 °CHighly insoluble in cold ethanol, ether, and DCM.
Diagnostic Purification Workflow

The following logic tree visualizes the phase-separation strategy required to isolate the target mono-amide from common synthetic impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Filter Vacuum Filtration (Remove Insoluble Solids) Crude->Filter Diamide N,N'-Dipropyloxamide (Discard Solid Impurity) Filter->Diamide Solid Filtrate Filtrate (Target + Soluble Impurities) Filter->Filtrate Liquid LLE Liquid-Liquid Extraction (Sequential pH Washes) Filtrate->LLE Aqueous Aqueous Phase (Amine Salts & Oxamic Acid) LLE->Aqueous Aq Organic Organic Phase (Target + Diethyl Oxalate) LLE->Organic Org Distillation Fractional Vacuum Distillation (Thermal Separation) Organic->Distillation Pure Pure Ethyl 2-oxo-2- (propylamino)acetate Distillation->Pure Residue/Main Fraction Volatiles Volatiles Forecut (Solvent, Diethyl Oxalate) Distillation->Volatiles Distillate

Caption: Logical workflow for the purification of ethyl 2-oxo-2-(propylamino)acetate.

Troubleshooting FAQs

Q1: Why is my crude reaction mixture a thick, insoluble white slurry instead of a liquid? A: You are observing over-amidation leading to the formation of N,N'-dipropyloxamide.

  • Causality: Primary amines (like propylamine) possess two reactive N-H protons and lack the steric hindrance of secondary amines. If reacted with diethyl oxalate, they readily attack both electrophilic ester groups to form symmetrical, highly crystalline oxamides[1]. This differential reactivity is the exact mechanism behind the classical Hofmann method for separating amine mixtures[2].

  • The Fix: To synthesize the mono-amide selectively, switch your acylating agent from diethyl oxalate to ethyl oxalyl chloride (ethyl 2-chloro-2-oxoacetate)[3]. The acyl chloride is vastly more electrophilic than the ester, allowing you to run the reaction at 0 °C with strict 1:1 stoichiometry, preventing the second amidation event.

Q2: During silica gel chromatography, my product yield drops significantly, and a highly polar spot appears on the baseline of my TLC. Why? A: Your target compound is undergoing ester hydrolysis on the column.

  • Causality: The ethyl ester in an oxamate is highly susceptible to nucleophilic attack because the adjacent amide carbonyl is strongly electron-withdrawing. The inherently acidic silanol groups on standard silica gel catalyze the hydrolysis of this ester into the corresponding oxamic acid (the highly polar baseline spot), especially if the chromatography is slow.

  • The Fix: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in your eluent to neutralize acidic sites. Better yet, bypass chromatography entirely by relying on the self-validating Liquid-Liquid Extraction (LLE) and vacuum distillation protocol outlined below.

Q3: How do I efficiently remove unreacted ethyl oxalyl chloride or diethyl oxalate from my target product? A: Exploit chemical quenching and boiling point differentials.

  • Causality: Ethyl oxalyl chloride is highly reactive, while diethyl oxalate is relatively stable but has a high boiling point (185 °C) that causes it to co-elute with your target oxamate.

  • The Fix: Implement a chemical quench. Before workup, add a small volume of absolute ethanol to the crude mixture. This converts any residual, fuming ethyl oxalyl chloride into stable diethyl oxalate. Subsequently, diethyl oxalate can be easily removed as a forecut during high-vacuum distillation, leaving the higher-boiling target mono-amide in the distillation flask.

Self-Validating Experimental Protocol

To guarantee the purity of ethyl 2-oxo-2-(propylamino)acetate, utilize this self-validating Liquid-Liquid Extraction (LLE) protocol. This system is "self-validating" because it uses sequential pH adjustments to systematically eliminate specific impurities based on their pKa, leaving only the neutral target in the organic layer.

Step 1: Filtration and Quench

  • If any white precipitate (N,N'-dipropyloxamide) is present in the crude mixture, remove it via vacuum filtration through a Celite pad.

  • To the filtrate, add 5 mL of absolute ethanol and stir for 15 minutes at room temperature to quench residual ethyl oxalyl chloride.

  • Concentrate the mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., THF or DCM).

Step 2: Acidic Wash (Amine Removal)

  • Dissolve the concentrated residue in 50 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash with 25 mL of cold 1M HCl.

  • Causality: The low pH protonates unreacted propylamine and any tertiary amine bases (like DIPEA) used in the reaction, forcing them into the aqueous phase as water-soluble hydrochloride salts.

Step 3: Basic Wash (Oxamic Acid Removal)

  • Wash the retained organic layer with 25 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Causality: The mildly basic pH deprotonates any hydrolyzed byproduct (oxamic acid, pKa ~2), converting it into a water-soluble sodium salt that partitions into the aqueous phase. The target ester remains neutral and stays in the organic phase.

Step 4: Drying and Concentration

  • Wash the organic layer with 25 mL of brine to remove residual water.

  • Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate via rotary evaporation.

Step 5: Fractional Vacuum Distillation

  • Transfer the crude liquid to a short-path distillation apparatus.

  • Apply high vacuum (e.g., < 1 mmHg).

  • Collect the forecut (up to ~80-100 °C depending on vacuum strength) to remove residual diethyl oxalate and solvent traces.

  • Collect the main fraction (the target ethyl N-propyloxamate) as a clear, viscous liquid.

References
  • StackExchange Chemistry. "Reaction of amines with diethyl oxalate (Hofmann amine separation method)". Available at:[Link]

  • National Institutes of Health (PMC). "N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsions in Ethyl 2-Oxo-2-(propylamino)acetate Workups

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals who are encountering stubborn emulsions during the aqueous workup of ethyl 2-oxo-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals who are encountering stubborn emulsions during the aqueous workup of ethyl 2-oxo-2-(propylamino)acetate and related oxamate derivatives.

Below, we provide a mechanistic understanding of why these emulsions form, a logical troubleshooting workflow, frequently asked questions, and field-validated experimental protocols to resolve phase separation issues.

Emulsion Troubleshooting Workflow

The following decision tree outlines the physical and chemical interventions required to break emulsions during the extraction of ethyl 2-oxo-2-(propylamino)acetate.

EmulsionTroubleshooting Start Emulsion Formed During Workup CheckSolids Are visible solid particulates present? Start->CheckSolids FilterCelite Vacuum filter through Celite® pad CheckSolids->FilterCelite Yes Wait Allow to stand for 15-30 minutes CheckSolids->Wait No Success Separate Layers Successfully FilterCelite->Success CheckBreak Did the emulsion break? Wait->CheckBreak AddBrine Add saturated NaCl (Brine) to aqueous layer CheckBreak->AddBrine No CheckBreak->Success Yes CheckBreak2 Did the emulsion break? AddBrine->CheckBreak2 ModifySolvent Add non-polar solvent (e.g., Hexane) or switch DCM to EtOAc CheckBreak2->ModifySolvent No CheckBreak2->Success Yes ModifySolvent->Success

Caption: Logical workflow for troubleshooting and breaking emulsions during oxamate workups.

Frequently Asked Questions (FAQs)

Q1: Why does ethyl 2-oxo-2-(propylamino)acetate form such stubborn emulsions? A: Ethyl 2-oxo-2-(propylamino)acetate is an oxamate derivative that possesses both strong hydrogen-bond acceptors (the ester and amide carbonyls) and a hydrogen-bond donor (the amide -NH). Coupled with a short, moderately lipophilic propyl chain, the molecule exhibits distinct amphiphilic properties[1]. During an aqueous workup, these molecules migrate to the organic-aqueous interface, lowering the interfacial tension and acting as weak surfactants, which stabilizes the dispersed emulsion droplets.

Q2: How does "salting out" with brine actually work at a mechanistic level? A: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase[2]. Water molecules preferentially solvate the highly charged Na⁺ and Cl⁻ ions via ion-dipole interactions, which are thermodynamically more favorable than hydrogen bonding with the moderately polar oxamate. This "salting out" effect forces the oxamate into the organic phase, increases the density difference between the two layers, and promotes the coalescence of the dispersed droplets[3][4].

Q3: I used dichloromethane (DCM) for the extraction. Was this a mistake? A: While DCM is an excellent solvent for polar organic molecules, it is notorious for forming stable emulsions[5]. This occurs because the density of DCM (1.33 g/cm³) is relatively close to that of dense aqueous layers (like saturated NaHCO₃ or brine), reducing the gravitational driving force for phase separation[6]. For ethyl 2-oxo-2-(propylamino)acetate, switching to ethyl acetate (EtOAc) or adding a small volume of a non-polar solvent like hexane to the DCM can decrease the organic phase density and disrupt the emulsion[5].

Q4: The reaction used excess propylamine. Could this be contributing to the emulsion? A: Yes. Unreacted propylamine is basic and highly water-soluble, but it can partition into the interface, further stabilizing the emulsion. If your target oxamate is stable to mild acid, adjusting the pH of the aqueous layer with dilute HCl or citric acid will protonate the propylamine to its corresponding ammonium salt[3][4]. This drastically increases its water solubility, pulling it out of the interface and breaking the emulsion.

Experimental Protocols

Protocol 1: The "Salting Out" and Solvent Modification Technique

This protocol is a self-validating system; if the aqueous layer becomes visibly clearer and the interface sharpens, the ionic strength modification has successfully overcome the surfactant effect of the oxamate.

  • Baseline Assessment: Allow the separatory funnel to stand undisturbed for 10-15 minutes to assess baseline separation[2]. Do not agitate.

  • Brine Addition: If the emulsion persists, add a volume of saturated aqueous NaCl (brine) equal to 10-20% of the aqueous layer volume[2].

  • Gentle Agitation: Swirl the funnel gently in a circular motion. Crucial Causality: Vigorous shaking will re-disperse the droplets and increase the surface area of the interface, worsening the emulsion.

  • Solid Salt Addition (Optional): If separation is still poor, add 1-2 grams of solid NaCl directly to the funnel[3]. The dissolution of the salt will draw water out of the organic interface.

  • Solvent Density Modification: If using DCM, add 10% (v/v) hexane to the organic phase. This decreases the density and polarity of the organic layer, forcing a sharper phase boundary.

Protocol 2: The Celite® Filtration Method

Often, emulsions in amide syntheses are stabilized by fine, insoluble precipitates (e.g., amine hydrochloride salts or polymeric byproducts) that accumulate at the interface.

  • Slurry Preparation: Prepare a slurry of Celite® (diatomaceous earth) in the extraction solvent (e.g., EtOAc).

  • Pad Formation: Pour the slurry into a Büchner funnel fitted with filter paper. Apply a vacuum to create a tightly packed pad (approximately 1-2 cm thick).

  • Filtration: Gently pour the entire emulsified mixture from the separatory funnel directly onto the Celite pad under continuous vacuum[2][5]. Mechanistic Note: The porous silica structure of Celite traps the fine particulates stabilizing the emulsion while allowing the immiscible liquids to pass through and coalesce.

  • Phase Separation: Transfer the biphasic filtrate from the filter flask back into a clean separatory funnel. The layers will now separate cleanly.

Quantitative Data: Solvent Selection

The choice of extraction solvent dictates the thermodynamic stability of the emulsion. The table below summarizes the physical properties of common solvents and their impact on oxamate extractions.

Extraction SolventDensity (g/cm³)Polarity IndexEmulsion Risk with OxamatesRecommended Troubleshooting Action
Dichloromethane (DCM) 1.333.1High Add 10-20% hexane to decrease density; avoid vigorous shaking.
Ethyl Acetate (EtOAc) 0.904.4Moderate Wash with saturated brine; add solid NaCl to the aqueous phase.
Chloroform 1.494.1Moderate-High Higher density difference than DCM aids separation, but highly toxic.
Hexane / EtOAc (1:1) ~0.78~2.2Low Excellent for breaking emulsions, but verify product solubility first.

References

  • Techniques and Experiments for Organic Chemistry - Tel Aviv University. Available at: [Link]

  • How do I break up the emulsion formed after quenching a reduction reaction? - ResearchGate. Available at:[Link]

  • Effective Emulsion Breaking Methods - Scribd. Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reactivity of Ethyl 2-oxo-2-(propylamino)acetate

Welcome to the advanced technical support and troubleshooting guide for ethyl 2-oxo-2-(propylamino)acetate (N-propyl oxamate ethyl ester). As an α -keto amide derivative, this molecule features two highly electrophilic,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for ethyl 2-oxo-2-(propylamino)acetate (N-propyl oxamate ethyl ester). As an α -keto amide derivative, this molecule features two highly electrophilic, adjacent carbonyl centers. Its reactivity—specifically whether it undergoes ester aminolysis, transamidation, or hydrolysis—is profoundly dictated by solvent dynamics.

This guide provides drug development professionals and synthetic chemists with field-proven insights, causality-driven troubleshooting, and self-validating protocols to control the chemoselectivity of this versatile building block.

Part 1: Solvent Selection Matrix

The dielectric constant ( ε ) and hydrogen-bond donor capacity of your solvent will dictate which carbonyl center is attacked and how stable the transition state is. Use the matrix below to align your solvent choice with your synthetic goals.

SolventDielectric Constant ( ε )ClassificationPrimary Effect on ReactivityRecommended Application
Ethanol (Anhydrous) 24.5Polar ProticH-bond activation of ester carbonyl; stabilizes ethoxide leaving group.Regioselective ester aminolysis.
DMSO / DMF 46.7 / 36.7Polar AproticEnhances nucleophile strength; stabilizes metal-intermediates.Metal-catalyzed couplings[1].
Dichloromethane 8.9Non-polar AproticPoor solvation of polar transition states; suppresses reactivity.Extractions, washing (avoid for reactions).
Water / Aqueous 80.1Polar ProticDrives rapid nucleophilic attack at the ester by H2​O .Intentional hydrolysis to oxamic acid[2].
Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why am I observing transamidation instead of the expected ester aminolysis when reacting ethyl 2-oxo-2-(propylamino)acetate with primary amines? A: This is a classic issue of solvent-dictated chemoselectivity. While oxamic acid esters typically react with N-nucleophiles at the ester group, unexpected reactivity at the amide group (transamidation) can occur depending on the solvent environment and leaving group dynamics[3].

  • The Causality: In polar aprotic solvents (like DMSO or DMF), the incoming amine is not solvated by hydrogen bonds (the "naked nucleophile" effect), making it highly aggressive. Concurrently, the ethoxide leaving group is poorly stabilized by the aprotic environment. This kinetic shift allows competitive attack at the amide carbonyl.

  • The Fix: Switch to a protic solvent like anhydrous ethanol. Protic solvents donate hydrogen bonds to the highly polarized α -dicarbonyl system, increasing the electrophilicity of the ester. More importantly, they stabilize the ethoxide leaving group upon expulsion, restoring strict regioselectivity for ester aminolysis.

Q2: My stock solutions of ethyl 2-oxo-2-(propylamino)acetate degrade over time, forming a white precipitate. What is happening? A: You are observing spontaneous hydrolysis. Alkyl oxamate derivatives exhibit a pronounced tendency toward hydrolysis, especially when exposed to adventitious moisture[2].

  • The Causality: The adjacent electron-withdrawing amide group makes the ester carbonyl highly electrophilic. Even trace water in hygroscopic solvents (like un-dried DMSO or old ethanol) acts as a nucleophile, cleaving the ethyl ester to form N-propyl oxamic acid. Over time, this can further degrade into propylammonium oxalate salts, which crash out of solution[4].

  • The Fix: Store the compound as a neat solid in a desiccator. For stock solutions, use strictly anhydrous solvents stored over activated 3Å molecular sieves and prepare them immediately before use.

Q3: I am using the α -keto amide core in a downstream metal-mediated coupling, but my yields are near zero in DCM. Why? A: The α -keto amide motif requires specific solvation dynamics during metal-catalyzed transformations. Conventional laboratory solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene dramatically suppress the reaction progress of α -ketoamides[1].

  • The Causality: Low-dielectric solvents fail to stabilize the highly polar transition states and metal-acyl intermediates inherent to these couplings.

  • The Fix: Evaluate high-boiling polar aprotic solvents such as DMSO, DMF, or NMP. These solvents readily coordinate with metal catalysts and stabilize polar intermediates, often restoring yields to >80%[1].

Part 3: Mechanistic & Workflow Visualizations

MechanisticDivergence Substrate Ethyl 2-oxo-2-(propylamino)acetate (Dual Electrophile) Protic Protic Solvents (EtOH, H2O) Substrate->Protic H-Bonding to Carbonyl Aprotic Polar Aprotic Solvents (DMSO, DMF) Substrate->Aprotic Naked Nucleophile Effect EsterAttack Ester Aminolysis / Hydrolysis (Targeted Reactivity) Protic->EsterAttack Stabilized Leaving Group Aprotic->EsterAttack Fast Kinetics AmideAttack Transamidation (Side Reaction) Aprotic->AmideAttack Competes with Ester Attack

Caption: Mechanistic divergence of ethyl 2-oxo-2-(propylamino)acetate reactivity based on solvent choice.

ProtocolWorkflow Start Substrate: Ethyl 2-oxo-2-(propylamino)acetate Decision Select Reaction Goal Start->Decision Goal1 Regioselective Aminolysis Decision->Goal1 Goal2 Controlled Hydrolysis Decision->Goal2 Solvent1 Anhydrous EtOH (Protic, Non-aqueous) Goal1->Solvent1 Prevents hydrolysis Solvent2 THF / H2O Mixture (Aqueous Protic) Goal2->Solvent2 Enables water attack Validate1 Validate: FT-IR (Loss of 1730 cm⁻¹ ester peak) Solvent1->Validate1 Validate2 Validate: pH & TLC (Stable pH 3-4, new spot) Solvent2->Validate2

Caption: Self-validating experimental workflow for the functionalization of the alpha-keto amide core.

Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Aminolysis to Asymmetric Oxalamides

Objective: Convert the ethyl ester to a secondary/tertiary amide without cleaving the N-propyl group.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Ar/N₂). Add ethyl 2-oxo-2-(propylamino)acetate (1.0 eq).

  • Solvation: Dissolve the substrate in strictly anhydrous ethanol (0.2 M concentration). Causality: Ethanol stabilizes the ethoxide leaving group, preventing transamidation.

  • Reagent Addition: Dropwise add the target primary or secondary amine (1.05 eq). Avoid large excesses to prevent double-addition.

  • Reaction: Stir at 40 °C for 4–6 hours.

  • Self-Validation (FT-IR & TLC): Pull a 50 µL aliquot, evaporate the solvent, and run an FT-IR. Validation Gate: The reaction is complete and regioselective when the strong ester carbonyl stretch (~1730 cm⁻¹) completely disappears, replaced by a second amide I band (~1650–1680 cm⁻¹). If a broad OH stretch appears, moisture has compromised the system (hydrolysis occurred).

Protocol B: Controlled Hydrolysis to N-Propyl Oxamic Acid

Objective: Cleave the ethyl ester to yield the free carboxylic acid while leaving the N-propyl amide intact.

  • Solvation: Dissolve ethyl 2-oxo-2-(propylamino)acetate in a 1:1 mixture of THF and deionized H2​O (0.5 M).

  • Hydrolysis: Slowly add 1.0 M LiOH (1.1 eq) at 0 °C. Causality: LiOH provides mild, controlled hydroxide delivery. NaOH at room temperature risks cleaving the amide bond.

  • Self-Validation (pH Monitoring): Monitor the pH. Initially, it will spike to >12. As the ester hydrolyzes and consumes OH− , the pH will drop. Validation Gate: The reaction is complete when the pH stabilizes around 8-9.

  • Workup: Acidify the mixture to pH 3 using 1.0 M HCl to protonate the oxamate[4]. Extract the resulting N-propyl oxamic acid into ethyl acetate, dry over Na2​SO4​ , and concentrate.

References
  • [3] Shemchuk, L. A., et al. "Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives." Russian Journal of Organic Chemistry (2006). URL:[Link]

  • [1] "Copper-Mediated Oxidative Coupling of Difluoromethyl Bromides/Chlorides with Primary Amines: Direct Synthesis of α-Ketoamides." ACS Publications (2025). URL:[Link]

  • [2] "A Novel Approach to Carbonate Stone Conservation: Induced Calcium Oxalate Formation Through the Application of Ammonium N-ethyloxamate (AmEtOxam) on White Carrara Marble." Preprints.org (2026). URL:[Link]

  • [4] "Oxamate salts as novel agents for the restoration of marble and limestone substrates: case study of ammonium N-phenyloxamate." RSC Publishing (2016). URL:[Link]

Sources

Troubleshooting

Frequently Asked Questions (Troubleshooting &amp; Mechanisms)

Welcome to the Technical Support Center for Ethyl 2-oxo-2-(propylamino)acetate (commonly referred to as ethyl N-propyloxamate). As a highly reactive oxamate ester, this compound is frequently utilized as a synthetic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-oxo-2-(propylamino)acetate (commonly referred to as ethyl N-propyloxamate). As a highly reactive oxamate ester, this compound is frequently utilized as a synthetic building block and a prodrug. However, its unique chemical structure—featuring both an electrophilic ester carbonyl and a secondary amide—makes it uniquely susceptible to specific degradation pathways.

This guide is designed by our Senior Application Scientists to help you troubleshoot compound depletion, understand the underlying degradation kinetics, and implement self-validating stability protocols in your laboratory.

Q1: Why is my ethyl 2-oxo-2-(propylamino)acetate degrading rapidly in basic buffer solutions? A1: The compound undergoes an irreversible, first-order consecutive hydrolysis pathway. Because the oxamate ester group is highly electrophilic, it is particularly susceptible to hydroxide attack (1)[1]. The first step is the rapid hydrolysis of the ester group via an anionic tetrahedral intermediate, yielding N-propyloxamic acid and ethanol. This step controls the rate-determining kinetics of the overall hydrolytic process (2)[2]. The subsequent hydrolysis of the amide bond to form oxalic acid and propylamine is significantly slower and typically requires harsh, forced conditions (e.g., boiling in strong acid or base).

Q2: In my cell-based assays, the compound disappears much faster than in my PBS control. What is happening? A2: You are observing enzymatic hydrolysis. In biological matrices (like serum or cell lysates), non-specific carboxylesterases rapidly cleave the ester bond. While oxamate esters are often utilized as cell-permeable prodrugs, their high susceptibility to esterases means they are quickly converted to their active, negatively charged oxamic acid forms in vitro and in vivo (3)[3].

Q3: Can the degradation products interfere with my radical-based assays or photoredox experiments? A3: Yes. Once the ester is hydrolyzed to N-propyloxamic acid, the resulting carboxylic acid is highly prone to oxidative decarboxylation under photoredox or persulfate-mediated conditions. This decarboxylation generates a highly reactive carbamoyl radical and carbon dioxide (4)[4]. If your assay involves oxidants, the degraded compound will act as an unintended radical precursor.

Quantitative Data Summary

The following table summarizes the primary degradation pathways, the specific conditions that trigger them, and their relative kinetics.

Degradation PathwayPrimary Catalyst / ConditionMain Degradation ProductsRelative Kinetics
Ester Hydrolysis (Chemical) pH > 7.5 (Hydroxide ions)N-propyloxamic acid + EthanolFast (Pseudo-first-order)
Ester Hydrolysis (Enzymatic) Carboxylesterases (Serum/Cells)N-propyloxamic acid + EthanolVery Fast (Minutes)
Amide Hydrolysis Strong Acid/Base + HeatOxalic acid + PropylamineSlow (Requires forced conditions)
Oxidative Decarboxylation Photoredox catalysts / PersulfateCarbamoyl radical + CO₂Condition-dependent

Experimental Protocols: Self-Validating Stability Assays

To accurately troubleshoot compound loss, you must isolate the variables. Use these self-validating protocols to determine the exact mechanism of degradation in your system.

Protocol A: Forced Degradation (Alkaline Hydrolysis) Assay

Causality: By forcing the degradation at pH 10.0 and comparing it to a pH 7.0 control, you isolate the base-catalyzed ester hydrolysis mechanism from other environmental factors.

  • Preparation: Prepare a 10 mM stock of ethyl 2-oxo-2-(propylamino)acetate in anhydrous DMSO.

  • Buffer Setup: Prepare 50 mM carbonate buffer (pH 10.0) and 50 mM phosphate buffer (pH 7.0) as a stable control.

  • Initiation: Spike the compound into both buffers to a final concentration of 100 µM (1% DMSO final). Incubate at 25°C.

  • Sampling: Aliquot 50 µL at 0, 10, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately quench each aliquot with 50 µL of ice-cold 1% formic acid in acetonitrile.

    • Expertise Note: Because the oxamate ester is highly electrophilic, failure to immediately drop the pH below 4.0 will result in continued hydrolysis in the autosampler, leading to artificially low parent compound recovery.

  • Analysis: Analyze via LC-MS/MS monitoring the parent mass (m/z 160 [M+H]⁺) and the N-propyloxamic acid metabolite (m/z 132 [M+H]⁺).

Protocol B: Enzymatic Stability Validation

Causality: A heat-inactivated control validates that the degradation is strictly driven by active enzymes (esterases) rather than matrix-driven chemical hydrolysis.

  • Matrix Prep: Obtain fresh mammalian serum (e.g., FBS). Heat-inactivate exactly half of the serum at 56°C for 30 minutes to denature esterases (Control Matrix).

  • Incubation: Incubate 10 µM of the compound in both active serum and heat-inactivated serum at 37°C.

  • Extraction: At designated time points (0, 15, 30, 60 min), extract 50 µL of the mixture into 150 µL of cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Validation: If the compound degrades rapidly in active serum but remains stable in the heat-inactivated serum, esterase-driven hydrolysis is definitively confirmed.

Pathway and Workflow Visualizations

Chemical and enzymatic degradation pathways of ethyl N-propyloxamate.

Troubleshooting workflow for identifying oxamate ester depletion.

References

  • Khan, M. N., & Khan, A. A. (1978). Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. Journal of the Chemical Society, Perkin Transactions 2.
  • Rodríguez-Páez, L., et al. (2014). Effect of oxamic analogues on functional mice sperm parameters. Taylor & Francis.
  • Esvan, Y., et al. (2022). Oxamic acids: useful precursors of carbamoyl radicals. RSC Publishing.
  • Sabatino, G., et al. (2002).

Sources

Optimization

preventing byproduct formation in ethyl 2-oxo-2-(propylamino)acetate reactions

Welcome to the technical support center for the synthesis of ethyl 2-oxo-2-(propylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 2-oxo-2-(propylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily a nucleophilic acyl substitution between diethyl oxalate and propylamine, is a fundamental reaction. However, controlling selectivity to favor the mono-acylated product over the di-acylated byproduct is a common challenge that can significantly impact yield and purity. This resource explains the causality behind these challenges and provides field-proven protocols to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis and purification of ethyl 2-oxo-2-(propylamino)acetate.

Q1: My reaction yielded a significant amount of a white, insoluble solid, and the yield of my desired liquid product is low. What is happening?

This is the most common issue in this synthesis. The white, insoluble solid is almost certainly the symmetrically substituted N,N'-dipropyloxamide.[1][2][3] This byproduct forms when a second molecule of propylamine reacts with the remaining ester group of your desired product, ethyl 2-oxo-2-(propylamino)acetate.

Causality Explained: Primary amines, like propylamine, have two reactive N-H protons.[1] After the first nucleophilic attack on diethyl oxalate to form the desired mono-amide, a second amidation can occur, especially under forcing conditions or with an unfavorable stoichiometric ratio.[1][4][5]

Solutions:

  • Stoichiometric Control (Critical): The most effective way to prevent the formation of N,N'-dipropyloxamide is to use diethyl oxalate in excess relative to propylamine. A molar ratio of 1.5:1 to 3:1 (diethyl oxalate to propylamine) is a good starting point. This ensures that a propylamine molecule is statistically more likely to encounter a molecule of diethyl oxalate rather than the mono-amidation product.

  • Controlled Reagent Addition: Add the propylamine dropwise to a solution of diethyl oxalate at a low temperature (e.g., 0-5 °C). This maintains a high concentration of diethyl oxalate relative to the amine throughout the addition, favoring the mono-amidation.

  • Temperature Management: Avoid high reaction temperatures. While heating can increase the reaction rate, it often disproportionately accelerates the second amidation step, leading to more of the unwanted diamide.[1] Room temperature or slightly below is often sufficient.

Q2: My final product is an oil, but I'm struggling to remove residual starting materials (diethyl oxalate and propylamine) during purification. What are the best practices?

Purification can be challenging due to the similar polarities and boiling points of the product and starting materials.

Solutions:

  • Aqueous Workup: First, wash the crude reaction mixture with a dilute acid solution (e.g., 1M HCl) to protonate and extract any unreacted propylamine into the aqueous layer. Follow this with a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally, a brine wash to remove residual water.

  • Vacuum Distillation: For larger scale purifications, fractional vacuum distillation is often the most effective method. The boiling points of the components are sufficiently different under reduced pressure to allow for good separation.

  • Flash Column Chromatography: For smaller scales or when high purity is required, flash column chromatography on silica gel is a viable option.[6] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the components.[6]

Q3: My reaction seems to have stalled, and I have a low conversion of starting materials even after an extended period. What could be the issue?

Low conversion can stem from several factors, from reagent quality to reaction conditions.

Solutions:

  • Reagent Quality: Ensure that your diethyl oxalate and propylamine are pure and dry. The presence of water can hydrolyze the ester starting material, and other impurities can interfere with the reaction.[7]

  • Solvent Choice: The choice of solvent can impact reaction rates.[8] While the reaction can be run neat, using a dry, aprotic solvent like ethanol, THF, or dichloromethane can improve solubility and facilitate a more controlled reaction.

  • Activation: While not always necessary for this reaction, if you are consistently seeing low conversion, you could consider using a coupling reagent or a catalyst to enhance the reactivity of the system.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of ethyl 2-oxo-2-(propylamino)acetate.

Q1: What is the fundamental reaction mechanism for the formation of ethyl 2-oxo-2-(propylamino)acetate?

The reaction is a nucleophilic acyl substitution. The nitrogen atom of propylamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion as a leaving group to form the final amide bond.[1]

Q2: Why is N,N'-dipropyloxamide the primary byproduct instead of other potential side products?

Primary amines are difunctional nucleophiles in this context.[1][4][5] The initial product, ethyl 2-oxo-2-(propylamino)acetate, still contains a reactive ester group that can be attacked by another molecule of propylamine. The formation of the symmetrical diamide is often thermodynamically favored, especially at higher temperatures and longer reaction times.

Q3: What are the optimal reaction conditions to maximize the yield of the mono-amidation product?

To favor the formation of ethyl 2-oxo-2-(propylamino)acetate, the following conditions are recommended:

ParameterRecommended ConditionRationale
Stoichiometry 1.5 to 3 equivalents of diethyl oxalate per 1 equivalent of propylamineStatistically favors the reaction of propylamine with diethyl oxalate over the mono-amidation product.
Temperature 0 °C to room temperatureMinimizes the rate of the second amidation reaction, which is more sensitive to temperature increases.
Reagent Addition Slow, dropwise addition of propylamine to diethyl oxalateMaintains a high concentration of diethyl oxalate, reducing the likelihood of a second amidation.
Solvent Anhydrous ethanol, THF, or dichloromethaneEnsures homogeneity and allows for better temperature control. The absence of water prevents ester hydrolysis.

Q4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. You should be able to identify characteristic peaks for the propyl group, the ethyl ester group, and the two distinct carbonyl carbons.

  • Infrared (IR) Spectroscopy: Look for strong C=O stretching bands for the amide and ester groups (typically around 1650-1750 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 2-oxo-2-(propylamino)acetate

This protocol is designed to maximize the yield of the desired mono-amidation product.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diethyl oxalate (2.0 equivalents) and anhydrous ethanol (5 mL per gram of diethyl oxalate).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of propylamine (1.0 equivalent) in anhydrous ethanol to the dropping funnel. Add the propylamine solution dropwise to the stirred diethyl oxalate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding deionized water. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate in increments (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl 2-oxo-2-(propylamino)acetate.

Visualizing the Reaction Pathway and Troubleshooting

cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting DiethylOxalate Diethyl Oxalate DesiredProduct Ethyl 2-oxo-2-(propylamino)acetate DiethylOxalate->DesiredProduct + Propylamine (1 eq) Propylamine Propylamine Propylamine->DesiredProduct Byproduct N,N'-dipropyloxamide DesiredProduct->Byproduct + Propylamine (2nd eq) Stoichiometry Stoichiometry HighByproduct High Amount of Byproduct Stoichiometry->HighByproduct Propylamine Excess Temperature Temperature Temperature->HighByproduct High Temp AdditionRate Addition Rate AdditionRate->HighByproduct Fast Addition LowYield Low Yield of Desired Product HighByproduct->LowYield

Sources

Reference Data & Comparative Studies

Validation

assessing the purity of synthesized ethyl 2-oxo-2-(propylamino)acetate

An objective, multi-modal analytical strategy is essential for verifying the purity of synthesized intermediates in pharmaceutical development. Ethyl 2-oxo-2-(propylamino)acetate (CAS 20943-65-1) 1[1], an oxamate derivat...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, multi-modal analytical strategy is essential for verifying the purity of synthesized intermediates in pharmaceutical development. Ethyl 2-oxo-2-(propylamino)acetate (CAS 20943-65-1) 1[1], an oxamate derivative commonly synthesized via the amidation of ethyl chlorooxoacetate with propylamine, presents unique analytical challenges. It possesses both an ester linkage susceptible to hydrolysis and an amide bond, alongside potential residual volatile reactants.

To establish a self-validating purity profile, a single analytical technique is insufficient. As application scientists, we must employ an orthogonal triad: Quantitative NMR (qNMR) for absolute mass fraction, HPLC-UV for non-volatile degradation profiling, and GC-FID for volatile impurity tracking.

Here is an in-depth comparison guide and methodological framework for assessing the purity of this compound.

The Orthogonal Analytical Strategy

Relying solely on chromatographic area percent can lead to dangerous miscalculations due to varying relative response factors (RRFs) among impurities 2[2]. For instance, the hydrolysis product, oxo(propylamino)acetic acid 3[3], will exhibit a different UV extinction coefficient than the parent ester. By integrating qNMR as the primary absolute standard, we anchor our chromatographic data to structural reality.

DecisionTree Start Purity Assessment: Ethyl 2-oxo-2-(propylamino)acetate QNMR qNMR (Absolute Mass %) Start->QNMR Primary Target HPLC HPLC-UV (Non-Volatile Impurities) Start->HPLC Degradation Profiling GC GC-FID (Volatile Impurities) Start->GC Residual Solvents

Orthogonal Analytical Strategy for Oxamate Esters.

Quantitative NMR (qNMR): The Absolute Standard

The Causality: qNMR relies on the fundamental physical principle that the area under an NMR resonance is directly proportional to the molar concentration of the nuclei producing it 4[4]. This eliminates the need for a certified reference standard of the analyte itself, which is often unavailable for novel synthesized intermediates 5[5].

Self-Validating Protocol:

  • Internal Standard (IS) Selection: Select Maleic acid (certified reference grade). Causality: Maleic acid presents a sharp singlet at ~6.26 ppm in DMSO-d6 6[6]. This is perfectly isolated from the aliphatic signals of ethyl 2-oxo-2-(propylamino)acetate (0.9 ppm to 4.3 ppm) and the amide NH (~7.5 ppm).

  • Sample Preparation: Accurately co-weigh ~15 mg of the synthesized oxamate and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 600 µL of DMSO-d6.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30-60 seconds for small molecules) to ensure complete magnetization recovery.

  • Self-Validation Check: Calculate the absolute purity independently using the integration of the ethyl ester CH3​ (triplet, ~1.3 ppm) and the propyl CH3​ (triplet, ~0.9 ppm). System Rule: If the two calculated purities differ by >0.5%, a hidden impurity is co-eluting under one of the resonances, and an alternative proton (e.g., the ester O−CH2​ at 4.3 ppm) must be used.

qNMR_Workflow N1 Accurate Co-weighing (Analyte + Maleic Acid) N2 NMR Acquisition (D1 > 5 * T1) N1->N2 N3 Integration (IS vs Analyte Protons) N2->N3 N4 Self-Validation (Cross-check multiple protons) N3->N4

qNMR Workflow for Absolute Purity Determination.

HPLC-UV: The Impurity Profiler

The Causality: While qNMR provides absolute mass fraction, its limit of detection (LOD) is typically ~0.5%. To detect trace degradation products like oxo(propylamino)acetic acid, HPLC-UV is required 7[7]. The conjugated dicarbonyl system of the oxamate provides excellent UV absorbance. An acidic mobile phase is chosen to suppress the ionization of acidic impurities, preventing peak tailing and ensuring high-resolution separation 8[8].

Self-Validating Protocol:

  • Column & Mobile Phase: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor at 210 nm (universal amide/ester absorption) and 254 nm.

  • Self-Validation Check (Mass Balance): Inject a diluent blank to rule out system ghost peaks. Sum the area of all integrated peaks. If the main peak area % drops over sequential injections, the compound is actively degrading in the autosampler diluent, and the sample solvent must be adjusted (e.g., transitioning from aqueous mixtures to pure anhydrous acetonitrile).

GC-FID: The Volatile Tracker

The Causality: HPLC-UV is blind to impurities lacking a chromophore, such as unreacted propylamine or residual synthesis solvents. Gas Chromatography with Flame Ionization Detection (GC-FID) provides a response proportional to the carbon mass of the eluting volatile species 9[9]. Because amides and esters can be thermally labile, a carefully optimized temperature gradient is critical to elute the compound before thermal degradation occurs 10[10].

Self-Validating Protocol:

  • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Parameters: Carrier gas: Helium at 1.0 mL/min. Injector: 250°C, Split ratio 1:50 (prevents column overload by the main oxamate peak).

  • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Self-Validation Check: Monitor the baseline at the end of the 250°C hold. System Rule: If the baseline does not return to zero, high-boiling oligomeric impurities are present and carrying over. A blank injection must be run immediately after to confirm column clearance.

Comparative Data Synthesis

To select the appropriate method for your specific development phase, consult the performance matrix below. For regulatory submissions (IND/NDA), a combination of qNMR (for API assay) and HPLC/GC (for impurity profiling) is standard.

ParameterqNMRHPLC-UVGC-FID
Primary Output Absolute Purity (% w/w)Relative Purity (Area %)Relative Purity (Area %)
Ref. Standard Required? No (Uses universal IS)Yes (For absolute quantitation)Yes (For absolute quantitation)
Limit of Detection (LOD) ~0.1 - 0.5%< 0.05%< 0.01%
Primary Strengths Structurally unbiased; no RRF neededHigh resolution of structurally similar analogsExcellent for volatiles and residual solvents
Primary Limitations Lower sensitivity for trace impuritiesUV response bias (requires RRFs)Thermal degradation risks for larger molecules
Sample Prep Weighing precision is highly criticalSimple dilutionSimple dilution

References

  • qNMR for Purity Determination in Pharmaceuticals - RSSL.5

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide - Benchchem. 7

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.4

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors - Enovatia. 2

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc.6

  • Ethyl 2-oxo-2-(propylamino)acetate (CAS 20943-65-1) - ChemScene. 1

  • oxo(propylamino)acetic acid (CAS 81682-53-3) - Guidechem. 3

  • Analysis of amide compounds by high-performance liquid chromatographic - PMC.8

  • GC Analysis of Primary Fatty Acid Amides - ResearchGate. 10

  • GC-FID Protocol for SCFA Analysis - Creative Proteomics.9

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester

Operational Safety Guide: Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester The cornerstone of laboratory safety is a proactive and informed approach. This document is designed to supplement, not replace, your institution...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester

The cornerstone of laboratory safety is a proactive and informed approach. This document is designed to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6] All personnel must be trained on the contents of their lab's specific CHP and the general safety principles outlined herein before commencing any work.

Hazard Analysis and Risk Assessment

Due to the absence of specific toxicological data, a conservative approach to hazard assessment is mandatory. The primary potential hazards are derived from the compound's functional groups:

  • Alpha-Keto Ester: This functional group can be reactive. Similar compounds may cause irritation upon contact with skin and eyes.[7] Inhalation of aerosols or vapors may lead to respiratory tract irritation.

  • N-propylamide: Amides are generally considered to be of low to moderate toxicity, but some can be skin and eye irritants.

  • General Organic Compound: Like many organic esters, it should be treated as potentially combustible.

Before any procedure, a formal risk assessment must be performed:

  • Evaluate the Scale: Are you working with milligrams or multiple grams? The quantity of material directly impacts the potential exposure and the scale of a potential spill.

  • Identify the Procedure's Hazards: Will the procedure involve heating, agitation, or potential for aerosolization? These factors increase the risk of exposure.

  • Review the Environment: Work must be conducted in a well-ventilated laboratory. A certified chemical fume hood is required for any operation that may generate vapors or aerosols.[8]

  • Consider Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids, as these could catalyze unintended reactions.[9][10]

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical to creating a barrier between the researcher and the chemical.[8][11][12] The following are the minimum requirements for handling Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester.

Eye and Face Protection
  • Mandatory: Chemical splash goggles meeting the ANSI Z87.1 standard are required at all times.[13]

  • Recommended for High-Risk Operations: If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles.[7][13]

Hand Protection

The choice of glove material is paramount. Since specific breakthrough time data for this compound is unavailable, recommendations are based on its ester functionality, similar to ethyl acetate.

Glove MaterialChemical Resistance (Esters)Recommendation
Nitrile Fair to GoodSuitable for incidental contact. Should be changed immediately upon contamination.[13][14][15][16]
Butyl Rubber Good to Very GoodRecommended for prolonged handling or when immersion is possible.[7][16]
Neoprene FairProvides less protection against esters compared to Nitrile or Butyl rubber.[15][16]
Natural Latex PoorNot recommended for handling esters like ethyl acetate.[15][16]

Glove Protocol:

  • Always inspect gloves for tears or punctures before use.

  • Use a double-gloving technique (e.g., two pairs of nitrile gloves) to increase protection, especially during high-risk procedures.

  • Remove gloves using a technique that avoids skin contact with the outer surface.

  • Dispose of contaminated gloves as hazardous waste.

Body Protection
  • A flame-resistant lab coat must be worn and fully buttoned.[13]

  • Long pants and closed-toe shoes are mandatory.[14][17] Fabric should be non-synthetic (e.g., cotton) where possible.

Respiratory Protection
  • Standard Operations: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency or High-Risk Scenarios: If engineering controls fail or in the event of a large spill, a respirator with an organic vapor cartridge may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[6][13]

PPE_Selection_Workflow cluster_ppe PPE Selection for Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester start Start Handling Procedure fume_hood Work in Fume Hood? start->fume_hood eye_protection Wear ANSI Z87.1 Chemical Splash Goggles fume_hood->eye_protection Yes splash_risk High Splash Risk? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes hand_protection Select Gloves splash_risk->hand_protection No face_shield->hand_protection incidental_contact Incidental Contact Only? hand_protection->incidental_contact nitrile_gloves Use Nitrile Gloves (Double-Glove Recommended) incidental_contact->nitrile_gloves Yes prolonged_contact Use Butyl Rubber Gloves incidental_contact->prolonged_contact No body_protection Wear Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes nitrile_gloves->body_protection prolonged_contact->body_protection end_procedure Proceed with Caution body_protection->end_procedure

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling

  • Preparation: Clearly designate and label the work area. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily accessible.[18]

  • Pre-Use Check: Before use, visually inspect the container for any signs of degradation or contamination.

  • Weighing/Transfer: Conduct all transfers of the solid or solutions within a chemical fume hood to contain any dust or vapors.[7] Use spark-proof tools if the material is a fine powder.[19]

  • Solution Preparation: When dissolving, add the compound slowly to the solvent. Be aware of any potential exothermic reactions.

  • Post-Use: Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[20][21]

Emergency Procedures

A rapid and correct response is crucial in any laboratory incident.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[18] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location. Only trained personnel should clean up chemical spills.[22]

For a small spill (<100 mL) inside a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading.[19][23]

  • Absorption: Apply absorbent over the spill, working from the outside in.[22]

  • Collection: Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container using non-sparking tools.[23]

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.[7] Collect all cleanup materials as hazardous waste.

  • Restock: Replenish the spill kit.[18]

For a large spill (>100 mL) or any spill outside a fume hood:

  • Evacuate: Immediately alert everyone in the lab and evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the name of the chemical and the approximate quantity spilled.

  • Await Assistance: Do not re-enter the area until it has been cleared by trained emergency responders.

Spill_Response_Decision_Tree cluster_spill Chemical Spill Response Plan spill_detected Spill Detected spill_size Spill > 100mL or Outside Fume Hood? spill_detected->spill_size evacuate Alert & Evacuate Area spill_size->evacuate Yes alert_personnel Alert Nearby Personnel spill_size->alert_personnel No isolate Isolate Lab (Close Doors) evacuate->isolate report Call EHS & Emergency Services isolate->report await_response Await Professional Responders report->await_response don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_absorb Contain & Absorb Spill (Outside-In) don_ppe->contain_absorb collect_waste Collect Waste in Labeled Container contain_absorb->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate restock_kit Restock Spill Kit decontaminate->restock_kit

Caption: Decision tree for responding to a chemical spill.

Disposal Plan

All waste containing Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[24][25] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.[24][26] Do not dispose of this chemical down the drain or in regular trash.[24] Empty containers must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[27]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee.
  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. (n.d.). University of Texas Arlington.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York.
  • Laboratory General Chemical Minor Spill Clean Up Procedures. (2022). Stony Brook University.
  • Guide for Chemical Spill Response. (n.d.). Princeton University.
  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center.
  • Laboratory Safety Guidance. (2011).
  • OSHA Standards for Biological Laboratories. (n.d.).
  • OSHA Laboratory Standard. (2023). Compliancy Group.
  • OSHA Standards to Know Before Starting Your Lab. (2023). Lab Manager.
  • Ester Disposal. (2008). Science Forums for Lab Technicians.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Acceptable Drain Disposal Procedures. (2016). USDA Agricultural Research Service.
  • Personal protective equipment for handling GLP-1(9-36)amide. (2025). Benchchem.
  • Oxo(propylamino)acetic acid. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
  • 2-oxo-2-(3-quinolinylamino)acetic acid ethyl ester 53117-19-4 wiki. (n.d.). Guidechem.
  • Recommended PPE to handle chemicals. (n.d.). BESA.
  • α-KETOGLUTARIC ACID. (n.d.). Organic Syntheses Procedure.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). All Safety.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Chemical Resistance Reference Chart. (n.d.). Medicom.
  • oxo(propylamino)acetic acid | 81682-53-3. (n.d.). Sigma-Aldrich.
  • Empty Chemical Container Disposal. (2017). University of Pittsburgh.
  • Process for purifying an alpha-keto ester. (n.d.).
  • Handling and Storage of Chlorinated Alpha-Keto Acids. (2025). Benchchem.
  • SAFETY DATA SHEET - Acetic Acid 30-49%. (2020). INEOS Group.
  • Hazardous Waste. (2025). Emory University.
  • Safety Data Sheet: Acetic acid ethyl ester. (n.d.). Carl ROTH.
  • Acetic Acid MSDS. (2012). ScienceLab.com.
  • Safety Data Sheet: Acetic acid ethyl ester. (2025). Carl ROTH.
  • safety data sheet acetic acid. (2019). Rolfes Chemicals.
  • Methods for the Synthesis of α-Keto Esters. (2025).
  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley.
  • oxo(propylamino)acetic acid | CAS# 81682-53-3. (n.d.). Hit2Lead.
  • A General, One-Step Synthesis of α-Keto Esters. (2006). Taylor & Francis Online.
  • Chemical Resistance Selection Chart for Protective Gloves. (n.d.). East Carolina University.
  • CHEMICAL RESISTANT CHART. (n.d.). Fox Scientific, Inc.
  • Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester - Substance Details. (2026). US EPA.
  • OSHA Glove Selection Chart. (n.d.).

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